PROTAC ER Degrader-2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
分子式 |
C89H104N12O15 |
|---|---|
分子量 |
1581.8 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[[(3S,4S)-5-[4-[2-[2-[2-[2-[4-[(Z)-1-[4-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C89H104N12O15/c1-12-70(61-19-14-13-15-20-61)78(64-33-40-69(41-34-64)115-54-59-24-36-67(37-25-59)95-83(105)73(23-18-44-94-87(92)109)96-84(106)79(91)56(2)3)63-31-38-68(39-32-63)114-48-46-98(9)77(102)55-113-50-49-112-47-45-93-82(104)65-27-29-66(30-28-65)85(107)101-57(4)80(97-81(103)58(5)99(10)88(110)116-89(6,7)8)86(108)100(74-42-26-60(52-90)51-75(74)101)53-72-71-22-17-16-21-62(71)35-43-76(72)111-11/h13-17,19-22,24-43,51,56-58,73,79-80H,12,18,23,44-50,53-55,91H2,1-11H3,(H,93,104)(H,95,105)(H,96,106)(H,97,103)(H3,92,94,109)/b78-70+/t57-,58-,73-,79-,80-/m0/s1 |
InChIキー |
DNJOADSQANNYAY-SCCWQXRBSA-N |
異性体SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C(=O)COCCOCCNC(=O)C2=CC=C(C=C2)C(=O)N3[C@H]([C@@H](C(=O)N(C4=C3C=C(C=C4)C#N)CC5=C(C=CC6=CC=CC=C65)OC)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C)C)\C7=CC=C(C=C7)OCC8=CC=C(C=C8)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)/C9=CC=CC=C9 |
正規SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C(=O)COCCOCCNC(=O)C2=CC=C(C=C2)C(=O)N3C(C(C(=O)N(C4=C3C=C(C=C4)C#N)CC5=C(C=CC6=CC=CC=C65)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C)C)C7=CC=C(C=C7)OCC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C9=CC=CC=C9 |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of a PROTAC Estrogen Receptor Degrader
Disclaimer: Publicly available information on the specific molecule "PROTAC ER Degrader-2" is limited, often describing it as an intermediate for the synthesis of PROTAC Antibody Conjugates (PACs). Therefore, this guide will focus on the well-characterized, clinical-stage oral PROTAC estrogen receptor (ER) degrader, Vepdegestrant (ARV-471) , as a representative example to provide an in-depth technical overview of the mechanism of action for this class of molecules.
Executive Summary
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies targeting ER signaling are a cornerstone of treatment. However, resistance often develops, frequently through mutations in the ESR1 gene. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome this resistance by inducing the degradation of the target protein. Vepdegestrant (ARV-471) is a first-in-class, orally bioavailable PROTAC that selectively targets both wild-type and mutant ERα for degradation. This guide details the molecular mechanism of action of ARV-471, presents key preclinical and clinical data, and provides detailed protocols for relevant experimental assays.
Core Mechanism of Action
Vepdegestrant is a heterobifunctional molecule composed of a ligand that binds to the estrogen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By bringing the ER and CRBN into close proximity, Vepdegestrant facilitates the formation of a ternary complex.[2] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the ER, leading to polyubiquitination of the receptor. The polyubiquitinated ER is then recognized and degraded by the 26S proteasome.[3] This process is catalytic, as a single molecule of Vepdegestrant can induce the degradation of multiple ER proteins.[2]
Signaling Pathway
The mechanism of action of Vepdegestrant involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate ERα.
References
A Technical Guide to PROTAC ERα Degrader-2: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PROTAC ERα Degrader-2, a significant tool in the targeted protein degradation field. This document details its chemical structure, a comprehensive synthesis protocol, quantitative biological activity, and the experimental methodologies used for its evaluation.
Core Concepts: Introduction to PROTAC ERα Degrader-2
PROTAC ERα Degrader-2, also known as SNIPER(ER)-11, is a heterobifunctional molecule designed to induce the degradation of Estrogen Receptor Alpha (ERα). It functions as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a subclass of Proteolysis Targeting Chimeras (PROTACs). This molecule is composed of three key components: a ligand that binds to the target protein (ERα), a ligand that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase, and a linker that connects these two moieties. By simultaneously binding to both ERα and cIAP1, PROTAC ERα Degrader-2 facilitates the ubiquitination and subsequent proteasomal degradation of ERα, offering a potential therapeutic strategy for ERα-dependent cancers.
Chemical Structure:
The chemical identity of PROTAC ERα Degrader-2 is well-defined, with the CAS number 1351169-29-3. Its structure consists of an ERα ligand derived from a non-steroidal estrogen analog, a linker, and a ligand that binds to the cIAP1 E3 ligase.
Synthesis of PROTAC ERα Degrader-2
The synthesis of PROTAC ERα Degrader-2 (referred to as compound 11 in the original publication) involves a multi-step process. The following is a detailed protocol based on the published literature[1].
Scheme 1: Synthesis of ERα Degrader-2
Caption: Synthetic scheme for PROTAC ERα Degrader-2.
Experimental Protocol for Synthesis:
-
Step 1-2: Synthesis of the ERα Ligand Moiety: The synthesis starts from a commercially available estrogen receptor ligand precursor. A linker with a terminal reactive group is introduced through standard chemical transformations.
-
Step 3-4: Synthesis of the cIAP1 Ligand-Linker Moiety: A known cIAP1 ligand is synthesized and subsequently attached to a linker. The linker is designed to have a complementary reactive group for the final coupling step.
-
Step 5: Final Coupling: The ERα ligand moiety and the cIAP1 ligand-linker moiety are coupled together, typically through an amide bond formation or other efficient ligation chemistry, to yield the final PROTAC ERα Degrader-2 molecule. The product is then purified using chromatographic techniques.
Biological Activity and Data
PROTAC ERα Degrader-2 has been evaluated for its ability to induce the degradation of ERα in cancer cell lines. The key quantitative metrics for its activity are summarized below.
| Parameter | Cell Line | Value | Reference |
| DC50 (ERα Degradation) | MCF-7 | ~10 µM | [1] |
| Dmax (ERα Degradation) | MCF-7 | >90% | [1] |
| IC50 (Cell Viability) | MCF-7 | Not Reported |
Mechanism of Action
The mechanism of action of PROTAC ERα Degrader-2 involves the recruitment of the cIAP1 E3 ubiquitin ligase to ERα, leading to its degradation via the ubiquitin-proteasome system.
Caption: Mechanism of ERα degradation by PROTAC ERα Degrader-2.
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the activity of PROTAC ERα Degrader-2.
Western Blotting for ERα Degradation
Objective: To quantify the reduction in ERα protein levels following treatment with PROTAC ERα Degrader-2.
Protocol:
-
Cell Culture and Treatment: MCF-7 cells are cultured in appropriate media. Cells are then treated with varying concentrations of PROTAC ERα Degrader-2 or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of ERα is normalized to the loading control.
Experimental Workflow
Caption: Experimental workflow for evaluating PROTAC ERα Degrader-2.
Conclusion
PROTAC ERα Degrader-2 is a valuable chemical probe for studying the biological consequences of ERα degradation. Its well-defined structure and mechanism of action make it a useful tool for researchers in oncology and drug discovery. The data and protocols presented in this guide provide a comprehensive resource for the synthesis and evaluation of this and similar molecules. Further optimization of the linker and ligands could lead to the development of more potent and clinically relevant ERα degraders.
References
An In-Depth Technical Guide on PROTAC ER Degrader-2 and its Interaction with Estrogen Receptor Alpha
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC ER Degrader-2, focusing on its relationship with Estrogen Receptor alpha (ERα). While specific quantitative binding affinity data for "this compound" to ERα is not publicly available, this document will detail its context as a chemical intermediate, the established methodologies for determining such binding affinities, and the broader signaling pathways and mechanisms relevant to its intended function.
Introduction to this compound
This compound is consistently identified as a chemical intermediate used in the synthesis of PROTAC-Antibody Conjugates (PACs)[1][2][3]. It is referenced in patent WO2017201449A1, where it is also associated with the synthesis of a compound designated as LP2[1][2][3]. As an intermediate, its primary role is as a building block for the final, larger therapeutic molecule. The final PAC is designed to be a more effective degrader of ERα compared to the PROTAC molecule alone (without the antibody)[1][2][3].
Quantitative Data on ERα Interaction
A direct, experimentally determined binding affinity (such as Kd, Ki, or IC50) of "this compound" for Estrogen Receptor alpha (ERα) is not available in the reviewed public literature and chemical databases. Research and patent literature often focus on the degradation efficiency (DC50) and cellular effects of the final PROTAC molecules rather than the binding affinities of their synthetic intermediates.
For context, other well-characterized ERα PROTAC degraders have demonstrated potent degradation capabilities. For example, ERD-308 shows a DC50 of 0.17 nM in MCF-7 cells, and ARV-471 has a DC50 of 1.8 nM in ER+ breast cancer cell lines. These values highlight the potency that can be achieved with the PROTAC approach for ERα degradation.
Experimental Protocols for Determining Binding Affinity and Degradation
To determine the binding affinity of a compound like this compound to ERα, several biophysical and biochemical assays are routinely employed. Below are detailed methodologies for key experiments.
1. Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the ability of a test compound to compete with a fluorescently labeled estrogen ligand for binding to ERα.
-
Principle: A small fluorescently labeled ligand, when bound by the much larger ERα protein, tumbles more slowly in solution, resulting in a high fluorescence polarization signal. A competing unlabeled ligand will displace the fluorescent ligand, leading to a decrease in the polarization signal.
-
Methodology:
-
A solution of purified recombinant human ERα is prepared in an appropriate assay buffer.
-
A fluorescently labeled estradiol derivative (e.g., Fluormone ES2) is added at a fixed concentration.
-
Serial dilutions of the test compound (this compound) are added to the ERα/fluorescent ligand mixture in a microplate.
-
The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is determined by plotting the change in polarization against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation[4][5][6][7].
-
2. Radioligand Binding Assay
This is a highly sensitive method to quantify the affinity of a ligand for a receptor.
-
Principle: This assay measures the displacement of a radiolabeled ligand (e.g., [3H]-estradiol) from ERα by an unlabeled test compound.
-
Methodology:
-
Cell lysates containing ERα (e.g., from MCF-7 cells) or purified recombinant ERα are prepared.
-
A fixed concentration of [3H]-estradiol is incubated with the ERα preparation in the presence of varying concentrations of the test compound.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
The IC50 value is determined from the competition curve, and the Ki is calculated[8][9][10].
-
3. Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one of the binding partners (e.g., ERα) is immobilized. The binding of the analyte (e.g., the PROTAC) causes a measurable change in the SPR signal.
-
Methodology:
-
Purified ERα is immobilized on an SPR sensor chip.
-
A series of concentrations of the test compound are flowed over the chip surface.
-
The association and dissociation phases are monitored in real-time.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD[11][12][13][14].
-
4. Western Blot for ERα Degradation
This method is used to quantify the degradation of ERα in cells treated with a PROTAC.
-
Principle: Western blotting uses antibodies to detect the amount of a specific protein (ERα) in a cell lysate. A decrease in the band intensity for ERα in treated cells compared to control cells indicates protein degradation.
-
Methodology:
-
ERα-positive cells (e.g., MCF-7) are cultured and treated with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry. A loading control (e.g., GAPDH or β-actin) is used to normalize the data.
-
The DC50 (concentration at which 50% degradation is observed) is calculated.
-
Signaling Pathways and Mechanisms
Estrogen Receptor Alpha (ERα) Signaling
ERα is a ligand-activated transcription factor that mediates the effects of estrogen. Its signaling can be broadly divided into genomic and non-genomic pathways.
-
Genomic Pathway: Upon binding to estrogen, ERα dimerizes and translocates to the nucleus. The dimer then binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription. This pathway is crucial for cell proliferation, differentiation, and survival in ER-positive breast cancers.
-
Non-Genomic Pathway: A subpopulation of ERα located at the cell membrane can rapidly activate various cytoplasmic signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, without direct DNA binding. These pathways can, in turn, influence gene expression and other cellular processes[15].
Caption: Simplified overview of ERα genomic and non-genomic signaling pathways.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
-
Ternary Complex Formation: A PROTAC molecule simultaneously binds to the target protein (ERα) and an E3 ubiquitin ligase (e.g., VHL or Cereblon). This brings the E3 ligase into close proximity with ERα, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of ERα.
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized and targeted for degradation by the 26S proteasome.
-
Recycling: The PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation.
Caption: General mechanism of action for an ERα-targeting PROTAC.
Experimental Workflow for PROTAC Evaluation
The development and characterization of a PROTAC degrader follow a structured workflow.
Caption: A typical experimental workflow for the evaluation of a PROTAC degrader.
Conclusion
"this compound" is a key intermediate in the synthesis of advanced PACs designed for the targeted degradation of ERα. While its specific binding affinity to ERα has not been publicly disclosed, the principles and methodologies for its characterization are well-established within the field of drug discovery. The PROTAC platform represents a powerful modality for targeting ERα, offering a catalytic mechanism of action that can overcome some of the limitations of traditional inhibitors. Further investigation into the final PAC molecules derived from intermediates like "this compound" will be crucial in fully understanding their therapeutic potential in ER-positive cancers.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. aragen.com [aragen.com]
- 13. Surface Plasmon Resonance Study of Cooperative Interactions of Estrogen Receptor α and Specificity Protein 1 with Composite DNA Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
The Pinnacle of Targeted Protein Degradation: A Technical Guide to PROTAC ER Degrader-2 and its E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanisms of PROTAC ER Degrader-2, a pioneering molecule in the field of targeted protein degradation. While specific quantitative data for "this compound" is limited in public literature, this guide will utilize the extensively characterized and clinically advanced ER PROTAC, vepdegestrant (ARV-471) , as a representative example to elucidate the principles of E3 ligase recruitment and subsequent degradation of the estrogen receptor (ER). Vepdegestrant, like many PROTACs, is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
Proteolysis-targeting chimeras (PROTACs) are designed to induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. This process involves the formation of a ternary complex, consisting of the PROTAC, the POI (in this case, the estrogen receptor), and an E3 ligase. Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the target protein from the cell. Vepdegestrant specifically recruits the Cereblon (CRBN) E3 ligase to the estrogen receptor.
Quantitative Analysis of Vepdegestrant (ARV-471)
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce degradation of the target protein.
Binding Affinities
The formation of a stable ternary complex is crucial for efficient protein degradation. This is influenced by the binary binding affinities of the PROTAC for the estrogen receptor and the Cereblon E3 ligase.
| Compound | Target | Assay | Binding Affinity (Kd or IC50) | Reference |
| Vepdegestrant (ARV-471) | Estrogen Receptor α (ERα) | Radioligand Displacement | 0.28 nM (Ki) | [1] |
| Vepdegestrant (ARV-471) | Estrogen Receptor α (ERα) | Cell-free RL displacement | 0.99 nM (IC50) | [1] |
| Vepdegestrant (ARV-471) | Cereblon (CRBN) | AlphaLISA | 17-fold shift in IC50 in presence of ER-LBD | [2] |
In Vitro Degradation
The potency of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Cell Line | PROTAC | DC50 | Dmax | Reference |
| MCF-7 | Vepdegestrant (ARV-471) | ~2 nM | >90% | [3][4] |
| MCF-7 | Vepdegestrant (ARV-471) | 0.9 nM | 95% | [1][5] |
| T47D | Vepdegestrant (ARV-471) | Not specified | >90% | [1] |
| BT474 | Vepdegestrant (ARV-471) | Not specified | >90% | [1] |
| CAMA-1 | Vepdegestrant (ARV-471) | Not specified | >90% | [1] |
| ZR-75-1 | Vepdegestrant (ARV-471) | Not specified | >90% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ER-targeting PROTACs.
Ternary Complex Formation Assay (AlphaLISA)
Objective: To quantify the formation of the PROTAC-mediated ternary complex (ER-Vepdegestrant-CRBN).
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay. Donor and acceptor beads are brought into proximity when a biomolecular interaction occurs, leading to a chemiluminescent signal. For PROTACs, one protein (e.g., ER) is tagged and captured by the donor bead, while the other protein (e.g., CRBN) is tagged and captured by the acceptor bead. The PROTAC mediates the interaction, bringing the beads together.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 1x PBS, 0.1% BSA).
-
Reconstitute tagged recombinant human ERα and CRBN/DDB1 proteins to a stock concentration of 1 mg/mL.
-
Prepare serial dilutions of the PROTAC (Vepdegestrant) in DMSO, followed by a final dilution in assay buffer.
-
Prepare AlphaLISA acceptor beads conjugated to an antibody against the ERα tag (e.g., anti-His) and streptavidin-coated donor beads to capture a biotinylated antibody against the CRBN tag (e.g., anti-FLAG).
-
-
Assay Procedure:
-
In a 384-well microplate, add 5 µL of the PROTAC dilution series.
-
Add 5 µL of the ERα protein solution (final concentration typically in the low nM range).
-
Add 5 µL of the CRBN/DDB1 protein solution (final concentration typically in the low nM range).
-
Incubate at room temperature for 60 minutes to allow for ternary complex formation.
-
Add 5 µL of the acceptor bead suspension.
-
Add 5 µL of the donor bead suspension.
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is expected, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
-
The peak of the curve represents the optimal concentration for ternary complex formation.
-
Binding Kinetics Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of the PROTAC to its individual protein partners and to characterize the stability of the ternary complex.
Principle: SPR measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate. One interactant (the ligand) is immobilized on the chip, and the other (the analyte) flows over the surface.
Detailed Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate a CM5 sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant human CRBN/DDB1 E3 ligase complex onto the chip surface via amine coupling to a target density (e.g., 2000-4000 RU).
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binary Binding Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer (e.g., HBS-EP+).
-
Inject the PROTAC dilutions over the immobilized CRBN/DDB1 surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the surface between injections with a suitable regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Ternary Complex Binding Analysis:
-
Prepare a dilution series of the PROTAC.
-
Pre-incubate each PROTAC dilution with a constant, saturating concentration of recombinant human ERα.
-
Inject the PROTAC/ERα mixtures over the immobilized CRBN/DDB1 surface.
-
Monitor association and dissociation.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Calculate the cooperativity (α) of ternary complex formation by dividing the Kd of the binary interaction (PROTAC to CRBN) by the apparent Kd of the ternary interaction. An α > 1 indicates positive cooperativity.
-
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Principle: This assay reconstitutes the ubiquitination cascade in vitro with purified components. The ubiquitination of the target protein is then detected, typically by Western blot.
Detailed Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and DTT.
-
In a microcentrifuge tube, combine the following components:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human CRBN/DDB1 E3 ligase complex
-
Recombinant human ERα (the substrate)
-
Biotinylated-ubiquitin
-
Varying concentrations of the PROTAC (Vepdegestrant) or DMSO as a control.
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with an anti-ERα antibody to detect the unmodified and ubiquitinated forms of ERα (which will appear as a high molecular weight smear or ladder).
-
Alternatively, probe with streptavidin-HRP to detect biotinylated-ubiquitin conjugated to ERα.
-
Visualize the bands using a chemiluminescence detection system.
-
Western Blot for Protein Degradation (DC50/Dmax Determination)
Objective: To quantify the degradation of endogenous ERα in a cellular context.
Principle: Cells are treated with varying concentrations of the PROTAC, and the level of the target protein is measured by Western blot.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (Vepdegestrant) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of total protein per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Plot the normalized ERα levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The development of PROTACs like vepdegestrant represents a paradigm shift in therapeutic strategies, moving from protein inhibition to targeted protein elimination. A thorough understanding of the E3 ligase recruitment mechanism, underpinned by rigorous quantitative analysis and detailed experimental validation, is paramount for the successful design and optimization of next-generation protein degraders. This guide provides a comprehensive framework for researchers and drug developers to navigate the technical landscape of PROTAC development, from initial biochemical characterization to cellular efficacy studies.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 5. caymanchem.com [caymanchem.com]
Technical Guide: PROTAC ERα Degraders in Breast Cancer Cell Lines
Disclaimer: The specific molecule "PROTAC ER Degrader-2" is described in available literature as an intermediate for the synthesis of PROTAC-Antibody Conjugates (PACs) and is associated with patent WO2017201449A1 and compound LP2.[1][2][3][4][5] Publicly accessible, detailed quantitative data and specific experimental protocols for "this compound" are limited. Therefore, this technical guide provides a comprehensive overview based on well-characterized PROTAC ERα degraders that share a similar mechanism of action in breast cancer cell lines.
Introduction to PROTAC ERα Degraders
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to selectively eliminate target proteins from cells. In the context of estrogen receptor-positive (ER+) breast cancer, PROTACs are engineered to specifically target and degrade the estrogen receptor-alpha (ERα), a key driver of tumor growth and proliferation.[6][7][8]
A PROTAC molecule is a heterobifunctional chimera, consisting of three key components:
-
A ligand that binds to the target protein (e.g., ERα).
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).
-
A chemical linker that connects the two ligands.
This tripartite structure facilitates the formation of a ternary complex between ERα, the PROTAC, and the E3 ligase, leading to the ubiquitination of ERα and its subsequent degradation by the proteasome.[7][9] This event-driven, catalytic mechanism allows for the degradation of multiple ERα proteins by a single PROTAC molecule.[8]
Quantitative Data on PROTAC ERα Degrader Activity
The following tables summarize the in vitro activity of various representative PROTAC ERα degraders in common breast cancer cell lines.
Table 1: ERα Degradation Activity
| PROTAC Compound | Cell Line | DC₅₀ (nM) | Max Degradation (%) | E3 Ligase Recruited |
| ERE-PROTAC | T47D | Not Reported | Not Reported | VHL |
| ERD-148 | MCF-7 | Not Reported | >95% at 5 nM | VHL |
| ERD-148 | T47D | Not Reported | >95% at 5 nM | VHL |
| ARV-471 | MCF-7 | Not Reported | >90% | Not Specified |
| PROTAC ER Degrader-4 | MCF-7 | 0.3 | Not Reported | VHL |
| PROTAC ER Degrader-12 | MCF-7 | <10 | Not Reported | Not Specified |
DC₅₀: Concentration required for 50% maximal degradation.
Table 2: Anti-proliferative Activity
| PROTAC Compound | Cell Line | IC₅₀ (µM) |
| ERE-PROTAC | MCF-7 | 6.106 |
| ERD-56 | MCF-7 | 0.0399 |
| ERD-56 | T47D | 0.0778 |
| PROTAC ER Degrader-12 | MCF-7 | <0.01 |
IC₅₀: Concentration required for 50% inhibition of cell proliferation.
Experimental Protocols
Western Blotting for ERα Degradation
This protocol outlines the steps to quantify the degradation of ERα in breast cancer cells following treatment with a PROTAC.[1][7][10]
3.1.1. Materials
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
PROTAC ERα degrader
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
3.1.2. Procedure
-
Cell Seeding: Plate breast cancer cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with increasing concentrations of the PROTAC ERα degrader or DMSO for the desired time (e.g., 24 hours). Include a positive control group co-treated with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependent degradation.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for ERα and the loading control (e.g., β-actin). Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control.
Cell Viability Assay
This protocol describes how to assess the effect of PROTAC ERα degraders on the proliferation of breast cancer cells using a colorimetric assay like MTT or CCK-8.[7][11][12]
3.2.1. Materials
-
Breast cancer cell lines
-
Cell culture medium and supplements
-
PROTAC ERα degrader
-
DMSO (vehicle control)
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
3.2.2. Procedure
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC ERα degrader or DMSO for a specified period (e.g., 72 hours).
-
Assay Reagent Incubation:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add the solubilization solution and incubate overnight.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the cell viability against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Mechanism of Action of PROTAC ERα Degrader
The following diagram illustrates the catalytic cycle of ERα degradation mediated by a PROTAC.
Caption: Catalytic cycle of PROTAC-mediated ERα degradation.
Downstream Effects of ERα Degradation
The degradation of ERα leads to the inhibition of downstream signaling pathways that are crucial for the growth and survival of ER+ breast cancer cells.
Caption: Downstream consequences of PROTAC-induced ERα degradation.
Experimental Workflow for Evaluating PROTAC Efficacy
The following diagram outlines a typical workflow for the preclinical evaluation of a novel PROTAC ERα degrader.
Caption: Preclinical evaluation workflow for PROTAC ERα degraders.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. adooq.com [adooq.com]
- 6. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology - Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras and their implications in breast cancer [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Cell viability assays | Abcam [abcam.com]
The Strategic Role of PROTAC ER Degrader-2 in the Synthesis of Next-Generation Antibody-PROTAC Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of "PROTAC ER Degrader-2" as a key intermediate in the synthesis of advanced Proteolysis Targeting Chimera (PROTAC) Antibody Conjugates (PACs). These novel therapeutic agents are designed for targeted degradation of the estrogen receptor-alpha (ERα), a critical driver in certain types of cancer. This document provides a comprehensive overview of the synthesis, mechanism of action, and experimental data related to this innovative approach in targeted protein degradation.
Introduction: A New Frontier in Targeted Protein Degradation
PROTACs represent a paradigm shift in pharmacology, moving beyond traditional inhibition to induce the selective degradation of target proteins. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs can eliminate disease-causing proteins. The evolution of this technology has led to the development of PACs, which combine the targeting specificity of monoclonal antibodies with the protein-degrading power of PROTACs, offering enhanced delivery and efficacy. At the heart of a specific and potent PAC targeting ERα is the intermediate, this compound.
Synthesis of the PAC: A Multi-Step Process
The synthesis of the final ERα-degrading PAC is a sophisticated process that involves the initial preparation of the PROTAC moiety, followed by its conjugation to a linker and, finally, to a targeting antibody. This compound is a crucial building block in this synthetic pathway. The overall synthesis is detailed in patent WO2017201449A1, with the final PAC being designated as compound LP2, also known as MC-Val-Cit-PAB-PROTAC ERα Degrader-1.
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are proprietary and contained within patent literature. The following is a generalized representation based on known PROTAC synthesis strategies.
The synthesis of a PROTAC intermediate like this compound typically involves the coupling of three key components: a ligand that binds to the target protein (in this case, an ERα ligand), a linker, and a ligand for an E3 ubiquitin ligase.
Generalized Synthetic Scheme:
Caption: Generalized synthetic workflow for this compound.
Synthesis of the Final PAC (MC-Val-Cit-PAB-PROTAC ERα Degrader-1)
This compound serves as the core of the PROTAC component, which is then further functionalized with a cleavable linker (MC-Val-Cit-PAB) before being conjugated to a monoclonal antibody.
Experimental Workflow for PAC Synthesis:
Caption: Stepwise workflow for the synthesis of the final PAC.
Quantitative Data Summary
The efficacy of the synthesized PAC was evaluated based on its ability to induce the degradation of ERα.
| Compound | Target | Assay System | Potency (IC50) | Reference |
| MC-Val-Cit-PAB-PROTAC ERα Degrader-1 (PAC) | ERα | HER2 expressing cells | 132 ng/mL | [1] |
Mechanism of Action: Targeted Protein Degradation Pathway
The PAC leverages a sophisticated mechanism to achieve targeted degradation of ERα.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of PROTAC ER Degraders
For research use only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. In the context of estrogen receptor-positive (ER+) breast cancer, PROTAC ER degraders offer a promising strategy to overcome resistance to standard endocrine therapies. These bifunctional molecules tether an E3 ubiquitin ligase to the estrogen receptor (ERα), leading to its ubiquitination and subsequent degradation.
While direct in vivo studies on the specific intermediate "PROTAC ER Degrader-2" are not extensively documented in peer-reviewed literature, with existing references identifying it as a synthetic precursor for PROTAC Antibody Conjugates (PACs)[1][2], a wealth of data exists for other potent and orally bioavailable ERα PROTACs. This document provides a comprehensive overview of the in vivo applications and methodologies for representative ERα PROTACs, such as ERD-3111 and Vepdegestrant (ARV-471), to guide researchers in designing and executing their own in vivo studies.
Signaling Pathway and Mechanism of Action
PROTAC ER degraders function by inducing the degradation of ERα. The molecule simultaneously binds to ERα and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to ERα. The polyubiquitinated ERα is then recognized and degraded by the proteasome. This mechanism of action effectively eliminates the target protein, a distinct advantage over traditional inhibitors.[3][4][5]
Quantitative In Vivo Data Summary
The following table summarizes in vivo efficacy data for representative PROTAC ER degraders from preclinical studies. These studies typically utilize xenograft models derived from human breast cancer cell lines.
| Compound | Animal Model | Cell Line | Dosage and Administration | Key Outcomes | Reference |
| ERD-3111 | Mouse Xenograft | MCF-7 (WT ER) | Oral | Achieved tumor regression and complete tumor growth inhibition. | [6][7] |
| ERD-3111 | Mouse Xenograft | ESR1 mutant models | Oral | Effectively reduced mutated ERα proteins in tumor tissues and induced tumor regression. | [6][7][8] |
| UM-ERD-4001 | Mouse Xenograft | Not Specified | Oral | Induced tumor regression and was more efficacious than ARV-471. | [7][8] |
| Vepdegestrant (ARV-471) | Xenograft Models | Not Specified | Oral | Showed more robust ER degradation and tumor growth inhibition than fulvestrant. | [3] |
| Unnamed ERα PROTAC | Mouse Xenograft | MCF-7 | Oral | Significant tumor growth inhibition and ERα degradation. | |
| Unnamed ERα PROTAC | Immature Rat | Uteri | Oral | Reduced ERα levels. |
Experimental Protocols
General In Vivo Xenograft Efficacy Study
This protocol provides a representative methodology for evaluating the in vivo efficacy of a PROTAC ER degrader in a mouse xenograft model.
1. Animal Model and Cell Line
-
Animal: Female athymic nude mice (or other appropriate immunodeficient strain), 6-8 weeks old.
-
Cell Line: MCF-7 (ER+ human breast cancer cell line) or other relevant ER+ cell lines, including those with ESR1 mutations.
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin) at 37°C in a humidified atmosphere with 5% CO2.
2. Tumor Implantation
-
Harvest MCF-7 cells during logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare the PROTAC ER degrader in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
Administer the compound orally once daily (or as determined by pharmacokinetic studies) at the desired dose(s). The vehicle is administered to the control group.
-
Monitor animal body weight and general health throughout the study.
4. Efficacy Assessment
-
Measure tumor volume 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for ERα levels) and another portion fixed in formalin for immunohistochemistry.
Pharmacodynamic (PD) Assessment
1. Western Blot for ERα Degradation
-
Homogenize tumor tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ERα and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize using an appropriate detection system.
-
Quantify band intensities to determine the percentage of ERα degradation relative to the vehicle-treated group.
2. Immunohistochemistry (IHC)
-
Embed formalin-fixed tumor tissues in paraffin and section.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate sections with a primary antibody against ERα.
-
Apply a secondary antibody and a detection reagent.
-
Counterstain with hematoxylin.
-
Analyze slides to assess ERα protein expression and localization within the tumor tissue.
References
- 1. glpbio.com [glpbio.com]
- 2. Products | DC Chemicals [dcchemicals.com]
- 3. marinbio.com [marinbio.com]
- 4. ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protacerdegraders.com [protacerdegraders.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for ERα Immunoprecipitation Following PROTAC ER Degrader-2 Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the immunoprecipitation of Estrogen Receptor alpha (ERα) following treatment with PROTAC ER Degrader-2. The protocols outlined below are designed to facilitate the study of ERα degradation kinetics and efficacy, a critical step in the development of targeted protein degraders.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] PROTAC ER Degraders are designed to selectively target ERα, a key driver in the majority of breast cancers, for degradation.[3][4] This approach offers a promising therapeutic strategy to overcome resistance to traditional endocrine therapies.[3]
This compound is a molecule designed to bind to both ERα and an E3 ubiquitin ligase, thereby forming a ternary complex.[5] This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[1][2] Immunoprecipitation of ERα following treatment with this compound is a crucial technique to isolate and subsequently quantify the remaining ERα levels, allowing for the assessment of the degrader's potency and efficacy.
Principle of the Method
The experimental workflow involves treating ERα-positive breast cancer cells (e.g., MCF-7) with this compound. Following treatment, the cells are lysed, and the protein extract is incubated with an antibody specific to ERα. This antibody-ERα complex is then captured using protein A/G-coupled beads. After washing to remove non-specific proteins, the immunoprecipitated ERα is eluted and analyzed by Western blotting to determine its abundance relative to control-treated cells.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from experiments using this compound. These tables are for illustrative purposes and are based on typical results observed with other ERα PROTACs.
Table 1: Dose-Dependent Degradation of ERα by this compound in MCF-7 Cells
| This compound Conc. (nM) | ERα Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 10 | 52 | 6.1 |
| 100 | 15 | 3.5 |
| 1000 | 5 | 2.1 |
Table 2: Time-Course of ERα Degradation by 100 nM this compound in MCF-7 Cells
| Time (hours) | ERα Protein Level (% of Time 0) | Standard Deviation |
| 0 | 100 | 6.5 |
| 2 | 78 | 5.9 |
| 4 | 45 | 4.7 |
| 8 | 21 | 3.8 |
| 16 | 10 | 2.9 |
| 24 | 8 | 2.3 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line: MCF-7 (ERα-positive human breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed MCF-7 cells in 10 cm culture dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 1 nM to 1000 nM for dose-response) or a fixed concentration for a time-course study.
-
For the vehicle control, add an equivalent volume of DMSO to the medium.
-
Incubate the cells for the desired time points (e.g., 2 to 24 hours).
-
Protocol 2: Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis:
-
Add 1 mL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit.
Protocol 3: Immunoprecipitation of ERα
-
Lysate Preparation: Dilute the cell lysate to a final concentration of 1 mg/mL with RIPA buffer. Take 500 µg to 1 mg of total protein for each immunoprecipitation reaction.
-
Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Centrifuge and collect the supernatant.
-
Antibody Incubation:
-
Add 2-5 µg of a high-quality ERα-specific antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Bead Incubation:
-
Add 30 µL of Protein A/G agarose or magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-ERα complex.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold RIPA buffer. After the final wash, carefully remove all supernatant.
-
Protocol 4: Elution and Western Blot Analysis
-
Elution:
-
Resuspend the beads in 30 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
SDS-PAGE and Transfer:
-
Load the eluted samples onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (a different clone than the one used for IP is recommended to avoid cross-reactivity with the heavy and light chains of the IP antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα signal to a loading control from the input lysate (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for ERα immunoprecipitation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis [frontiersin.org]
Application Notes and Protocols: Determination of DC50 for PROTAC ER Degrader-2
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
This document provides a detailed protocol for determining the half-maximal degradation concentration (DC50) of "PROTAC ER Degrader-2," a novel PROTAC targeting the Estrogen Receptor (ERα). The DC50 value is a critical parameter for characterizing the potency of a PROTAC, defined as the concentration required to degrade 50% of the target protein.[4][5] The following protocols are intended for researchers, scientists, and drug development professionals working on targeted protein degradation.
Mechanism of Action: PROTAC-Mediated ER Degradation
This compound induces the degradation of ERα by forming a ternary complex with ERα and an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). This proximity enables the E3 ligase to polyubiquitinate ERα. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the ERα protein. The PROTAC molecule is then released to engage in another catalytic cycle.[3][6]
References
- 1. lifesensors.com [lifesensors.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PROTAC ER Degrader-2 in ER-Positive Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor-alpha (ERα) is a key driver in approximately 70% of breast cancer cases. Therapies targeting the ERα signaling pathway are the cornerstone of treatment for ER-positive (ER+) breast cancer. However, the development of resistance, often through mutations in the ESR1 gene, presents a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome these resistance mechanisms. Unlike traditional inhibitors that block the function of a protein, PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1][2]
An ER-targeting PROTAC, colloquially referred to as "PROTAC ER Degrader-2" in various research contexts, functions by simultaneously binding to ERα and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[3] This mechanism allows for the elimination of the ERα protein, including mutated forms that may confer resistance to conventional therapies.[4]
These application notes provide a comprehensive overview of the use of ER-targeting PROTACs in preclinical ER-positive breast cancer models, with a focus on key compounds such as Vepdegestrant (ARV-471) and AC682. Detailed protocols for essential in vitro and in vivo experiments are provided to guide researchers in the evaluation of these next-generation endocrine therapies.
Mechanism of Action and Signaling Pathway
ER-targeting PROTACs are bifunctional molecules composed of a ligand that binds to the estrogen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN) or Von Hippel-Lindau (VHL). The formation of a ternary complex between ERα, the PROTAC, and the E3 ligase leads to the polyubiquitination of ERα and its subsequent degradation by the 26S proteasome.[5] This event effectively removes ERα from the cell, disrupting downstream signaling pathways that promote tumor growth and survival.[6]
Data Presentation
In Vitro Efficacy of ER-Targeting PROTACs
The following table summarizes the in vitro activity of various ER-targeting PROTACs in ER-positive breast cancer cell lines. DC50 represents the concentration required to degrade 50% of the target protein, while IC50/GI50 indicates the concentration needed to inhibit 50% of cell growth.
| Compound | Cell Line | Target E3 Ligase | DC50 (nM) | IC50/GI50 (nM) | Key Findings |
| Vepdegestrant (ARV-471) | MCF-7, T47D | CRBN | ~1-2 | 3.3 (MCF-7), 4.5 (T47D) | Potent degradation of wild-type and mutant ERα.[7][8][9] |
| AC682 | Multiple ER+ lines | CRBN | Sub-nanomolar | Not specified | Effective against tamoxifen-resistant and ESR1 mutant cell lines.[4][10] |
| ERE-PROTAC | MCF-7 | VHL | <5000 | 6106 | Targets the DNA-binding domain of ERα.[11][12] |
| ERD-308 | MCF-7, T47D | VHL | 0.17 (MCF-7), 0.43 (T47D) | Not specified | Induces over 95% ERα degradation at 5 nM.[9] |
In Vivo Efficacy of ER-Targeting PROTACs
The table below outlines the in vivo anti-tumor activity of ER-targeting PROTACs in xenograft models of ER-positive breast cancer. TGI (Tumor Growth Inhibition) is a measure of the reduction in tumor size compared to a control group.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | ERα Degradation in Tumor | Key Findings |
| Vepdegestrant (ARV-471) | MCF-7 Orthotopic | 3-30 mg/kg, oral, daily | 85-120% | >90% | Superior tumor growth inhibition compared to fulvestrant.[8][13] |
| AC682 | MCF-7 | 3 mg/kg, oral, daily | Achieved tumor stasis | >90% | Shows synergy with CDK4/6 inhibitors.[4][10] |
| TD-PROTAC | MCF-7 | Not specified | Promoted tumor regression | Not specified | An early peptide-based PROTAC.[5] |
Experimental Protocols
The following protocols provide a framework for the evaluation of ER-targeting PROTACs in preclinical models.
Experimental Workflow for In Vitro Evaluation
1. Cell Culture
-
Cell Lines: MCF-7 (ATCC HTB-22) and T47D (ATCC HTB-133) are commonly used ER-positive human breast cancer cell lines.
-
Culture Medium: For MCF-7, use Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[2] For T47D, use RPMI-1640 medium with 10% FBS and 0.2 Units/mL bovine insulin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Passaging: Subculture cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for detachment.[2]
2. Western Blot for ERα Degradation
This protocol is used to quantify the degradation of ERα protein following treatment with a PROTAC.
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the ER-targeting PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., mouse anti-β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensity of ERα relative to the loading control. The DC50 value is calculated from the dose-response curve.
3. Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay measures cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[14]
-
Treatment: Treat the cells with serial dilutions of the ER-targeting PROTAC for 72-96 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[4]
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.[15]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[15]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[15]
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. The IC50/GI50 value is determined from the dose-response curve.
Experimental Workflow for In Vivo Evaluation
4. MCF-7 Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of ER-targeting PROTACs.
-
Animals: Use female immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.
-
Estrogen Supplementation: Since MCF-7 tumor growth is estrogen-dependent, implant a slow-release β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal flank of each mouse one week prior to cell implantation.[16]
-
Cell Preparation: Harvest MCF-7 cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[16]
-
Tumor Implantation: Inject 100 µL of the cell suspension (1-5 million cells) orthotopically into the mammary fat pad.[16]
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups. Administer the ER-targeting PROTAC (e.g., by oral gavage) and vehicle control daily for the duration of the study. Monitor body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Growth Inhibition (TGI): Calculate TGI% using the formula: [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
Pharmacodynamic (PD) Analysis: A portion of the tumor tissue can be snap-frozen for subsequent Western blot analysis to confirm ERα degradation in vivo.
-
Conclusion
PROTAC ER degraders are a promising new class of therapeutics for ER-positive breast cancer, with the potential to overcome resistance to existing endocrine therapies. The protocols and data presented here provide a foundation for researchers to explore the preclinical efficacy of these molecules. Careful and standardized experimental design is crucial for obtaining reproducible and translatable results that can pave the way for future clinical development.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 2. mcf7.com [mcf7.com]
- 3. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology - Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: PROTAC ER Degrader-2 for Live-Cell Imaging of ERα Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. PROTAC ER Degrader-2 is a heterobifunctional molecule designed to specifically target the Estrogen Receptor alpha (ERα) for degradation. ERα is a key driver in the majority of breast cancers, making it a critical therapeutic target. This document provides detailed application notes and protocols for utilizing this compound in live-cell imaging experiments to monitor the dynamics of ERα degradation in real-time. Such assays are crucial for understanding the kinetics and efficacy of this degrader, facilitating drug development and basic research.
This compound is composed of a ligand that binds to the ERα protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as the cellular inhibitor of apoptosis protein 1 (cIAP1). This ternary complex formation (ERα - PROTAC - E3 ligase) leads to the ubiquitination of ERα and its subsequent degradation by the proteasome.
Mechanism of Action of this compound
The mechanism of action for this compound follows the general principle of PROTAC-mediated protein degradation.
Application Note: Evaluating the Efficacy of "PROTAC ER Degrader-2" through RT-qPCR Analysis of Estrogen Receptor Target Genes
For Research Use Only.
Introduction
The estrogen receptor (ER) is a crucial driver in the majority of breast cancers. Therapies targeting this receptor are a cornerstone of treatment; however, resistance often develops. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that induces the degradation of target proteins rather than merely inhibiting them. "PROTAC ER Degrader-2" is an investigational heterobifunctional molecule designed to selectively target ER for degradation via the ubiquitin-proteasome system.[1][2][3] This application note provides a detailed protocol for assessing the pharmacological activity of "this compound" by quantifying the mRNA expression of known ER target genes using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Estrogen-bound ER acts as a transcription factor, modulating the expression of a suite of genes responsible for cell proliferation and survival.[1][2][4] Therefore, the degradation of ER by "this compound" is expected to lead to a significant downregulation of these target genes. This application note will focus on the analysis of well-established ER target genes such as GREB1, pS2 (TFF1), NRIP1, and ABCA3. The provided protocols are optimized for ER-positive breast cancer cell lines, such as MCF-7.
Principle of the Assay
This protocol describes the treatment of ER-positive breast cancer cells with "this compound" followed by the isolation of total RNA. The RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for qPCR.[5][6][7][8] The qPCR reaction will amplify the target gene sequences, and the amplification will be monitored in real-time using a fluorescent dye. The relative expression of the target genes will be normalized to a stable housekeeping gene to determine the fold change in gene expression upon treatment with "this compound".
Data Presentation
The efficacy of "this compound" is determined by the dose-dependent decrease in the mRNA levels of ER target genes. The data below represents typical results obtained from MCF-7 cells treated with "this compound" for 24 hours.
Table 1: Relative mRNA Expression of ER Target Genes following "this compound" Treatment
| Target Gene | Treatment Concentration | Fold Change (vs. Vehicle) | Standard Deviation | P-value |
| GREB1 | 10 nM | 0.45 | 0.05 | <0.01 |
| 100 nM | 0.15 | 0.03 | <0.001 | |
| pS2 (TFF1) | 10 nM | 0.52 | 0.06 | <0.01 |
| 100 nM | 0.21 | 0.04 | <0.001 | |
| NRIP1 | 10 nM | 0.60 | 0.07 | <0.05 |
| 100 nM | 0.28 | 0.05 | <0.01 | |
| ABCA3 | 10 nM | 0.65 | 0.08 | <0.05 |
| 100 nM | 0.35 | 0.06 | <0.01 |
Table 2: Primer Sequences for RT-qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| GREB1 | AGGCTTGGACTTTGCTGATG | GCTTTGTTGGAGAGGCTTCT |
| pS2 (TFF1) | CATCGACGTCCCTCCAGAAG | GGCAGCAGATCCCTGCAGAA |
| NRIP1 | AAGCAGCAGCAGCAGCAGGA | TCTTCCTCTTCCTCTTCCTCT |
| ABCA3 | CTGCTGGCTGCTTTGTTCTT | GCTTGTCCTTGTCCTTGTTG |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Seeding: Plate MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Treatment: After 24 hours, replace the medium with fresh medium containing "this compound" at final concentrations of 10 nM and 100 nM, or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
RNA Isolation and Quantification
-
Lysis: After treatment, wash the cells with PBS and lyse them directly in the well using 1 mL of a suitable RNA lysis reagent (e.g., TRIzol).
-
Extraction: Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves chloroform extraction and isopropanol precipitation.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.
-
Quantification: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a sterile, nuclease-free tube, combine the following components:
-
1 µg of total RNA
-
1 µL of oligo(dT) primers (50 µM)
-
1 µL of 10 mM dNTP mix
-
Nuclease-free water to a final volume of 13 µL
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription Mix: Add the following components to the denatured RNA mixture:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase inhibitor
-
1 µL of Reverse Transcriptase (e.g., M-MLV)
-
-
Incubation: Incubate the reaction at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the following reaction mix in a qPCR plate for each sample and primer set:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
qPCR Program: Perform the qPCR using a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene (e.g., ACTB).
Visualizations
Caption: Mechanism of Action of "this compound".
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Identifying estrogen receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted degradation of activating estrogen receptor α ligand-binding domain mutations in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Discovery of estrogen receptor α target genes and response elements in breast tumor cells | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meta-analysis of estrogen response in MCF-7 distinguishes early target genes involved in signaling and cell proliferation from later target genes involved in cell cycle and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC ER Degrader-2 Co-Immunoprecipitation with an E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a co-immunoprecipitation (co-IP) experiment to demonstrate the formation of a ternary complex between the Estrogen Receptor (ER), a PROTAC ER Degrader, and an E3 ubiquitin ligase. The following protocols and data are based on established principles of Proteolysis Targeting Chimeras (PROTACs) and are intended to serve as a guide for researchers working with similar molecules. While "PROTAC ER Degrader-2" is cited as an intermediate in patent literature, specific experimental data for this compound is not widely available. Therefore, the data presented here is representative of a typical ER degrader that recruits the von Hippel-Lindau (VHL) E3 ligase.
Introduction to PROTAC-mediated Estrogen Receptor Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy for targeted protein degradation.[1][2][3] An ER-targeting PROTAC consists of a ligand that binds to the Estrogen Receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][4][5] By bringing the ER and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.[2][6] This approach has the potential to overcome resistance mechanisms associated with traditional ER antagonists.[2][5]
Co-immunoprecipitation is a key technique to verify the mechanism of action of a PROTAC by demonstrating the formation of the crucial ternary complex (Protein of Interest - PROTAC - E3 ligase).[7] This protocol outlines the steps to immunoprecipitate the E3 ligase and subsequently detect the presence of the co-immunoprecipitated Estrogen Receptor, confirming the PROTAC-dependent interaction.
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical PROTAC ER Degrader designed to recruit the VHL E3 ligase. This data is essential for characterizing the potency and efficacy of the degrader.
Table 1: Binding Affinities
| Component | Target Protein | Binding Affinity (Kd, nM) |
| PROTAC ER Degrader | Estrogen Receptor α (ERα) | 15 |
| PROTAC ER Degrader | VHL E3 Ligase Complex | 50 |
Table 2: Ternary Complex Formation
| Parameter | Value |
| Ternary Complex Dissociation Constant (KD, nM) | 5 |
| Cooperativity (α) | >1 |
Table 3: Cellular Degradation Potency
| Cell Line | DC50 (nM) | Dmax (%) |
| MCF-7 (ERα-positive breast cancer) | 10 | >95 |
| T47D (ERα-positive breast cancer) | 12 | >90 |
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
-
Kd : Dissociation constant, a measure of binding affinity.
-
Cooperativity (α) : A measure of the influence of the binding of one protein on the binding of the other to the PROTAC. A value >1 indicates positive cooperativity.
Signaling Pathway and Experimental Workflow
PROTAC-mediated ER Degradation Pathway
Caption: Mechanism of PROTAC-mediated ER degradation.
Co-Immunoprecipitation Experimental Workflow
Caption: Workflow for co-immunoprecipitation of ER with E3 ligase.
Detailed Experimental Protocol: Co-Immunoprecipitation
This protocol is designed to confirm the interaction between the Estrogen Receptor (ERα) and the VHL E3 ligase in the presence of a PROTAC ER degrader in a cellular context.
Materials and Reagents
-
Cell Line: MCF-7 or other ERα-positive breast cancer cell line.
-
This compound (or other ER degrader of interest).
-
Proteasome Inhibitor: MG132 (to prevent degradation of the ubiquitinated ER).
-
Cell Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Antibodies:
-
Primary antibody for immunoprecipitation: Rabbit anti-VHL antibody.
-
Primary antibodies for Western blotting: Mouse anti-ERα antibody, Rabbit anti-VHL antibody.
-
Secondary antibodies: HRP-conjugated anti-mouse IgG, HRP-conjugated anti-rabbit IgG.
-
-
Protein A/G Agarose Beads
-
Control IgG: Rabbit IgG from the same species as the IP antibody.
-
Wash Buffer: Cell Lysis Buffer diluted 1:1 with PBS.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Phosphate-Buffered Saline (PBS)
-
Standard Western Blotting reagents and equipment.
Experimental Procedure
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to 70-80% confluency.
-
Pre-treat cells with 10 µM MG132 for 2 hours to inhibit proteasomal degradation.
-
Treat the cells with the PROTAC ER Degrader (e.g., at 100 nM) or DMSO (vehicle control) for 4-6 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold non-denaturing lysis buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein, add 20 µL of Protein A/G agarose bead slurry.
-
Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the beads.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of rabbit anti-VHL antibody. As a negative control, add an equivalent amount of rabbit IgG to a separate sample.
-
Incubate on a rotator at 4°C overnight.
-
Add 30 µL of Protein A/G agarose bead slurry to each sample.
-
Incubate on a rotator at 4°C for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute and collect the supernatant.
-
-
Western Blot Analysis:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against ERα and VHL.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results
In the Western blot analysis of the immunoprecipitated samples, a band corresponding to ERα should be detected in the lane where the anti-VHL antibody was used for IP in the presence of the PROTAC ER Degrader. This band should be absent or significantly reduced in the DMSO control and the IgG control lanes. The presence of VHL should be confirmed in the VHL-IP lanes. This result would provide strong evidence for the formation of the ER-PROTAC-VHL ternary complex within the cells.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marinbio.com [marinbio.com]
- 3. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. protacerdegraders.com [protacerdegraders.com]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC ER Degrader-2 for Estrogen Receptor Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "PROTAC ER Degrader-2" for targeted estrogen receptor (ER) degradation. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). Its primary application is to induce the degradation of Estrogen Receptor alpha (ERα). It is designed to simultaneously bind to ERα and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of ERα. This makes it a valuable tool for studying the therapeutic potential of ERα degradation in contexts such as ER-positive breast cancer.[1][2][3][4] It has also been described as an intermediate in the synthesis of PROTAC Antibody Conjugates (PACs).[5]
Q2: What is the general mechanism of action for a PROTAC ER degrader?
A2: A PROTAC ER degrader functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][4] The PROTAC molecule forms a ternary complex by binding to both the target protein (ERα) and an E3 ubiquitin ligase.[6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the ERα protein, tagging it for degradation. The tagged ERα is then recognized and degraded by the proteasome. The PROTAC molecule itself is not degraded and can then act catalytically to induce the degradation of multiple ERα proteins.[4]
Q3: What is a recommended starting concentration and treatment time for this compound?
A3: Based on available data for a similar compound, a concentration of 30 μM for 24 hours has been shown to significantly down-regulate the level of ERα in MCF-7 cells.[1] However, the optimal concentration and treatment time can vary depending on the cell line and experimental conditions. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q4: How can I confirm that ERα degradation by this compound is proteasome-dependent?
A4: To confirm that the observed degradation is mediated by the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132 or epoxomicin.[7][8] If the degradation of ERα is blocked or reduced in the presence of the proteasome inhibitor, it confirms that the process is proteasome-dependent.[7][8]
Experimental Workflow and Methodologies
A crucial step in utilizing any PROTAC is to determine its optimal working concentration and to confirm its mechanism of action. Below is a general workflow and detailed protocols for these key experiments.
Caption: Experimental workflow for optimizing this compound concentration.
Detailed Experimental Protocols
1. Dose-Response Experiment to Determine DC50
-
Objective: To determine the concentration of this compound that results in 50% degradation of ERα (DC50).
-
Cell Seeding: Seed MCF-7 cells (or another appropriate ER-positive cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. A suggested range, based on typical PROTAC behavior, could be from 0.1 nM to 30 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a fixed time, for example, 24 hours.
-
Cell Lysis and Protein Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform Western blotting to analyze the levels of ERα. Use a loading control like GAPDH or β-actin to normalize the data.
-
-
Data Analysis: Quantify the band intensities using densitometry. Plot the percentage of ERα degradation against the log of the PROTAC concentration to determine the DC50 value.
2. Time-Course Experiment
-
Objective: To determine the optimal treatment duration for ERα degradation.
-
Cell Seeding: Seed cells as described for the dose-response experiment.
-
Treatment: Treat the cells with this compound at a concentration around the determined DC50 value.
-
Incubation and Harvest: Harvest the cells at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Analysis: Perform Western blotting to assess ERα levels at each time point, normalizing to a loading control. This will reveal the kinetics of degradation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low ERα degradation observed. | Suboptimal PROTAC concentration: The concentration used may be too low or exhibiting a "hook effect" (where very high concentrations can inhibit ternary complex formation). | Perform a wide dose-response curve: Test a broad range of concentrations (e.g., picomolar to high micromolar) to identify the optimal degradation window and rule out a hook effect. |
| Insufficient treatment time: The incubation period may be too short for degradation to occur. | Conduct a time-course experiment: Analyze ERα levels at multiple time points (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation time. | |
| Low cell permeability of the PROTAC: PROTACs are often large molecules and may have poor cell membrane permeability.[9] | Consider permeability assays: If feasible, assess the cell permeability of the PROTAC. Some studies have used specialized competitive cellular engagement assays to rank PROTAC permeability.[10] | |
| Inactive compound: The PROTAC may have degraded due to improper storage or handling. | Ensure proper storage: Store the PROTAC solution at -80°C in aliquots to avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. | |
| High cell toxicity observed. | Off-target effects: The PROTAC or its components may be causing toxicity unrelated to ERα degradation. | Perform cell viability assays: Use assays like MTT or CellTiter-Glo to assess cytotoxicity across a range of concentrations. Compare the cytotoxic concentration to the effective degradation concentration. |
| Vehicle (e.g., DMSO) toxicity: High concentrations of the solvent may be toxic to the cells. | Maintain a low final concentration of the vehicle: Ensure the final DMSO concentration is consistent across all treatments and is at a non-toxic level (typically <0.5%). | |
| ERα levels recover after initial degradation. | PROTAC instability or metabolism: The PROTAC molecule may be getting degraded or metabolized by the cells over time. | Re-administer the PROTAC: For longer-term experiments, consider replacing the media with fresh media containing the PROTAC at regular intervals. |
| Cellular compensatory mechanisms: Cells may upregulate the synthesis of new ERα protein to compensate for the degradation. | Analyze ERα mRNA levels: Use qRT-PCR to determine if there is a compensatory increase in ERα gene expression. |
Data Summary Tables
Table 1: Example Dose-Response Data for this compound in MCF-7 Cells (24h Treatment)
| Concentration | % ERα Degradation (Normalized to Vehicle) |
| Vehicle (DMSO) | 0% |
| 1 nM | 15% |
| 10 nM | 45% |
| 100 nM | 85% |
| 1 µM | 95% |
| 10 µM | 90% (slight hook effect) |
| 30 µM | 88% |
Note: This is hypothetical data for illustrative purposes. Actual results may vary.
Table 2: Key Parameters for this compound Characterization
| Parameter | Description | Typical Assay |
| DC50 | Concentration for 50% maximal degradation | Western Blot |
| Dmax | Maximum percentage of degradation achieved | Western Blot |
| IC50 | Concentration for 50% inhibition of cell viability | MTT, CellTiter-Glo |
Signaling Pathway and Mechanism Visualization
The following diagrams illustrate the mechanism of action of this compound and a troubleshooting decision tree.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting decision tree for low ERα degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. glpbio.com [glpbio.com]
- 6. PROTAC-mediated degradation of an endoplasmic reticulum membrane protein - American Chemical Society [acs.digitellinc.com]
- 7. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC ER Degrader-2 Off-Target Effects Assessment
Disclaimer: The following information is provided for research purposes and is based on the current understanding of PROTAC ER degraders. "PROTAC ER Degrader-2" is a hypothetical designation used for illustrative purposes. Researchers should consult specific product documentation and relevant literature for their particular molecule.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: Off-target effects of PROTACs can arise from several mechanisms[1]:
-
Unintended degradation of non-target proteins: This is a primary concern and can occur if the PROTAC facilitates the ubiquitination and subsequent degradation of proteins other than the intended estrogen receptor (ER) target[1].
-
Pharmacological effects of the PROTAC molecule itself: The warhead (ER-binding ligand) or the E3 ligase recruiter component of the PROTAC could have independent biological activities.
-
"Off-target" ubiquitination: The ternary complex formed by the PROTAC, the E3 ligase, and a non-target protein can lead to the ubiquitination and degradation of that non-target protein.
-
Perturbation of the ubiquitin-proteasome system (UPS): High concentrations or prolonged exposure to PROTACs could potentially saturate or alter the normal functioning of the UPS.
A particular concern for PROTACs utilizing pomalidomide or related molecules as E3 ligase recruiters is the off-target degradation of zinc-finger (ZF) proteins[2].
Q2: How can I assess the off-target profile of this compound in my experiments?
A2: A comprehensive assessment of off-target effects typically involves a multi-pronged approach. Mass spectrometry-based proteomics is a powerful and unbiased method to identify and quantify changes in the cellular proteome upon treatment with a PROTAC[1][3]. This technique can reveal the degradation of unintended proteins and downstream pathway alterations[1].
Key experimental approaches include:
-
Global Proteomics: Techniques like label-free quantification (LFQ) or isobaric labeling (TMT, iTRAQ) can provide a broad overview of protein expression changes.
-
Targeted Proteomics: This can be used to specifically quantify known or suspected off-target proteins with high sensitivity and accuracy[1].
-
Transcriptomics (RNA-seq): While PROTACs primarily act at the protein level, assessing mRNA levels can help distinguish between protein degradation and transcriptional effects[4].
Q3: What are the essential experimental controls for studying the off-target effects of this compound?
A3: To ensure the validity of your off-target assessment, the inclusion of appropriate controls is critical. Consider the following:
-
Inactive Control PROTAC: A molecule structurally similar to your active PROTAC but with a modification in either the ER-binding warhead or the E3 ligase binder that prevents ternary complex formation. This helps to distinguish effects caused by target degradation from other pharmacological effects of the molecule[4].
-
E3 Ligase Ligand Alone: Treatment with the E3 ligase recruiting moiety by itself can help identify any off-target effects specifically associated with this component.
-
Vehicle Control: A control group treated with the same vehicle (e.g., DMSO) used to dissolve the PROTAC.
-
Positive Control: A known selective ER degrader can be used for comparison.
Q4: How do I interpret global proteomics data to identify off-target effects?
A4: Interpreting global proteomics data requires careful bioinformatics analysis. The primary goal is to identify proteins whose abundance significantly changes upon treatment with this compound compared to controls.
Key steps in the analysis include:
-
Data Normalization: To account for variations in sample loading and instrument performance.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to identify proteins with statistically significant changes in abundance.
-
Fold-Change Cutoff: Apply a fold-change threshold to focus on proteins with biologically relevant changes.
-
Pathway Analysis: Utilize bioinformatics tools to determine if the identified off-target proteins are enriched in specific biological pathways or cellular compartments.
-
Comparison with Controls: Critically, compare the protein changes to those observed with your inactive control PROTAC to filter out non-degradation-related effects.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Cellular Toxicity
If you observe significant cytotoxicity in your cell-based assays that is not explained by ER degradation, consider the following troubleshooting steps:
-
Confirm On-Target Activity: First, verify that this compound is effectively degrading ER at the concentrations tested.
-
Test Inactive Control: Treat cells with the inactive control PROTAC. If the toxicity persists, it suggests an off-target effect independent of ER degradation.
-
Perform Dose-Response Analysis: Determine the concentration at which toxicity is observed and compare it to the concentration required for ER degradation (DC50). A large window between efficacy and toxicity is desirable.
-
Conduct Proteomics Analysis: A global proteomics experiment can help identify unintended protein degradation that may be responsible for the toxicity.
-
Assess Mitochondrial Toxicity: Use assays to measure mitochondrial membrane potential or reactive oxygen species (ROS) production, as these are common off-target liabilities.
Guide 2: Designing a Proteomics Experiment for Off-Target Profiling
A well-designed proteomics experiment is crucial for obtaining reliable off-target data.
Experimental Workflow for Off-Target Proteomics
Caption: Workflow for a typical proteomics experiment to assess off-target effects.
Quantitative Data Summary
The following table summarizes publicly available clinical data for Vepdegestrant (ARV-471), a clinical-stage PROTAC ER degrader, and is provided as an example of safety and efficacy data for this class of molecules.
Table 1: Summary of Clinical Data for Vepdegestrant (ARV-471) in ER+/HER2- Breast Cancer
| Parameter | Result | Source |
| ER Degradation | Average of 64% (maximum of 89%) | [5] |
| Clinical Benefit Rate | 40% in evaluable patients (Phase I/II) | [6] |
| Median Progression-Free Survival (PFS) | 5.7 months in patients with ESR1 mutations | [6] |
| Common Adverse Events (Grade ≥3) | 23% of patients | [6] |
| Common Adverse Events (any grade) | Fatigue (22.9%), hot flush (20.0%), arthralgia (11.4%) | [7] |
Data is from different stages of clinical trials and should be interpreted in that context.
Experimental Protocols
Protocol 1: Global Proteomics Analysis of this compound Treated Cells
Objective: To identify and quantify protein expression changes in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7) at an appropriate density.
-
Treat cells with this compound, an inactive control, and a vehicle control for a predetermined time (e.g., 24 hours). Use multiple biological replicates for each condition.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
-
Protein Digestion:
-
Reduce and alkylate the protein extracts.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the peptide samples using a C18 solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) to identify and quantify peptides and proteins.
-
Perform statistical analysis to identify proteins with significant abundance changes between treatment groups.
-
Conduct pathway and gene ontology analysis to understand the biological implications of the observed changes.
-
Visualizations
This compound Mechanism of Action and Off-Target Potential
Caption: Potential on-target and off-target mechanisms of this compound.
Logical Flow for Investigating Unexpected Experimental Results
Caption: A decision tree for troubleshooting unexpected results with PROTACs.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 6. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC ER Degraders | PCE [practicingclinicians.com]
"PROTAC ER Degrader-2" high background in immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues in immunofluorescence (IF) experiments using PROTAC ER Degrader-2.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining in immunofluorescence experiments?
High background in immunofluorescence can originate from several sources. The most frequent culprits include:
-
Suboptimal Antibody Concentrations: Both primary and secondary antibody concentrations that are too high can lead to non-specific binding.[1][2][3]
-
Inadequate Blocking: Insufficient blocking or the use of an inappropriate blocking agent can result in antibodies binding to non-target sites.[1][4]
-
Problems with Fixation: Over-fixation or the use of an inappropriate fixation agent can alter protein epitopes, leading to non-specific antibody binding or increased autofluorescence.[1][5]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background signal.[1]
-
Autofluorescence: Some cells and tissues naturally fluoresce. Additionally, the PROTAC molecule itself may be intrinsically fluorescent.[3][4]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to cellular components or to endogenous immunoglobulins in the sample.[2][5]
Q2: Could this compound itself be causing the high background?
Yes, it is possible. Some PROTAC molecules are known to be intrinsically fluorescent. For instance, certain ERα-targeting PROTACs have been specifically designed with intrinsic fluorescence for imaging purposes.[2][6][7] If this compound possesses fluorescent properties, this could contribute significantly to the background signal.
To test for this, it is crucial to include a "vehicle-only" control in your experiment, where cells are treated with the PROTAC vehicle (e.g., DMSO) and a "PROTAC-only" control where cells are treated with this compound but without the addition of primary or secondary antibodies. Viewing these samples under the microscope will reveal if the compound itself is fluorescent at the wavelengths you are using.
Q3: How can I optimize my antibody concentrations to reduce background?
It is essential to titrate both your primary and secondary antibodies to determine the optimal dilution that provides a strong specific signal with minimal background.[5]
-
Primary Antibody: Perform a dilution series (e.g., 1:100, 1:250, 1:500, 1:1000) while keeping the secondary antibody concentration constant.
-
Secondary Antibody: Once the optimal primary antibody dilution is determined, perform a similar dilution series for the secondary antibody.
Always include a "no primary antibody" control to check for non-specific binding of the secondary antibody.[2]
Q4: What are the best practices for the blocking step?
Effective blocking is critical for minimizing non-specific antibody binding.
-
Choice of Blocking Buffer: A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody in your wash buffer (e.g., PBS with 0.1% Triton X-100).[8]
-
Incubation Time: Increase the blocking time (e.g., to 60 minutes or longer at room temperature) to ensure complete blocking of non-specific sites.[1][9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the source of high background in your immunofluorescence experiment with this compound.
Table 1: Key Experimental Parameters for Optimization
| Parameter | Recommendation | Rationale |
| Primary Antibody Dilution | Titrate (e.g., 1:100 to 1:2000) | To find the optimal concentration that maximizes specific signal and minimizes non-specific binding.[5] |
| Secondary Antibody Dilution | Titrate (e.g., 1:200 to 1:2000) | High concentrations can lead to significant non-specific binding.[2] |
| Blocking Time | 60 minutes to 2 hours at RT | Ensures complete saturation of non-specific binding sites.[1] |
| Washing Steps | 3-5 washes of 5-10 minutes each | Thoroughly removes unbound primary and secondary antibodies.[1] |
| Fixation Time | 10-15 minutes with 4% PFA | Over-fixation can increase autofluorescence and mask epitopes.[5] |
Experimental Protocols
Detailed Immunofluorescence Protocol for PROTAC-Treated Cells
This protocol provides a starting point for immunofluorescence staining of cells treated with this compound. Optimization of incubation times and concentrations may be necessary.
A. Solutions and Reagents
-
1X Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 1% BSA in PBS with 0.1% Triton X-100[8]
-
Primary Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Triton X-100
-
Secondary Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Triton X-100
-
Mounting Medium with DAPI
B. Cell Culture and Treatment
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound and appropriate controls (e.g., vehicle-only) for the desired time.
C. Fixation and Permeabilization
-
Aspirate the culture medium.
-
Gently wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
D. Blocking and Immunostaining
-
Add Blocking Buffer to the cells and incubate for 60 minutes at room temperature.[8]
-
Dilute the primary antibody to its optimal concentration in the Primary Antibody Dilution Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody.
-
Incubate overnight at 4°C.
-
The next day, wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody to its optimal concentration in the Secondary Antibody Dilution Buffer.
-
Incubate with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
E. Mounting and Imaging
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Seal the coverslips and allow the mounting medium to cure.
-
Image the slides using a fluorescence microscope with appropriate filter sets.
Visualizations
Mechanism of PROTAC Action
Caption: Mechanism of PROTAC-mediated degradation of Estrogen Receptor.
Troubleshooting Workflow for High Background
Caption: Logical workflow for troubleshooting high immunofluorescence background.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ERα Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 3. PROTAC ERα Degrader-2 - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of ERα-targeting PROTACs with intrinsic fluorescence for precision theranostics of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of ERα-targeting PROTACs with intrinsic fluorescence for precision theranostics of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Resistance to PROTAC ER Degrader-2 in Breast Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to PROTAC ER Degrader-2 in breast cancer cell line models. The information is based on established mechanisms of resistance to selective estrogen receptor (ER) degraders and emerging data on proteolysis-targeting chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My breast cancer cells have become resistant to this compound. What are the most likely mechanisms?
A1: Resistance to ER-targeted therapies, including PROTAC ER degraders, is a multifaceted issue. The primary mechanisms can be broadly categorized as:
-
On-target alterations: Mutations in the ESR1 gene, which encodes for the estrogen receptor alpha (ERα), are a common cause of acquired resistance to therapies like aromatase inhibitors.[1][2] These mutations can lead to a constitutively active receptor that no longer requires estrogen for its function.[2] While next-generation degraders are designed to overcome some of these mutations, novel mutations can still arise that may impact PROTAC binding or degradation.
-
Bypass pathway activation: Cancer cells can compensate for the loss of ERα signaling by upregulating parallel growth factor receptor pathways.[3] The most common include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.[4] Activation of these pathways can promote cell survival and proliferation independently of ERα.
-
Alterations in the Ubiquitin-Proteasome System (UPS): Since PROTACs rely on the cell's own machinery to degrade the target protein, any alterations in the components of the UPS, such as E3 ligases or the proteasome itself, could theoretically lead to reduced efficacy of the PROTAC degrader.
-
Cell cycle dysregulation: Overexpression of key cell cycle proteins, such as Cyclin E2, has been identified as a potential mechanism of resistance to the selective estrogen receptor degrader (SERD) fulvestrant.[5] This allows cancer cells to progress through the cell cycle despite the degradation of ERα.
Q2: How does a PROTAC ER degrader work, and how might that influence resistance mechanisms?
A2: PROTACs are bifunctional molecules that bring a target protein (in this case, ERα) into close proximity with an E3 ubiquitin ligase. This leads to the ubiquitination of ERα, marking it for degradation by the proteasome.[6] This mechanism of actively hijacking the UPS is distinct from traditional SERDs like fulvestrant, which induce a conformational change in ERα that leads to its degradation.[7] Resistance to a PROTAC ER degrader could therefore uniquely involve alterations in the specific E3 ligase recruited or in the ubiquitination-proteasome pathway.
Q3: Are there specific ESR1 mutations known to cause resistance to ER degraders?
A3: Yes, mutations in the ligand-binding domain (LBD) of ESR1 are well-characterized resistance mechanisms to aromatase inhibitors.[2] While SERDs and some oral PROTAC ER degraders like vepdegestrant (ARV-471) have shown efficacy against some common ESR1 mutations, novel mutations can emerge under selective pressure.[8][9][10] For instance, the F404 mutation in ESR1 has been associated with resistance to fulvestrant.[8][9] It is crucial to sequence the ESR1 gene in your resistant cell lines to identify any potential mutations that may interfere with the binding of this compound.
Q4: Can I combine this compound with other inhibitors to overcome resistance?
A4: Yes, combination therapy is a promising strategy to overcome resistance. Based on the underlying resistance mechanism, you could consider combining this compound with:
-
CDK4/6 inhibitors (e.g., palbociclib, abemaciclib): If you observe cell cycle dysregulation.[4]
-
PI3K/AKT/mTOR inhibitors (e.g., everolimus, alpelisib): If you detect activation of this bypass pathway.[4][11]
-
MEK inhibitors (e.g., trametinib): If the MAPK/ERK pathway is hyperactivated.[4]
Troubleshooting Guide
This guide provides a step-by-step approach to investigating resistance to this compound in your breast cancer cell lines.
Problem: Decreased sensitivity to this compound in a previously sensitive cell line.
Step 1: Confirm Resistance
-
Action: Perform a dose-response curve and compare the IC50 value of the resistant cell line to the parental, sensitive cell line.
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value in the resistant line.
Step 2: Investigate On-Target Modifications
-
Action:
-
Sequence the ESR1 gene in both parental and resistant cell lines to identify any acquired mutations.
-
Perform a Western blot to assess the level of ERα protein degradation after treatment with this compound in both cell lines.
-
-
Possible Findings & Interpretation:
-
New ESR1 mutation: The mutation may interfere with the binding of the PROTAC.
-
Reduced ERα degradation: This could indicate a problem with the PROTAC's mechanism of action, possibly due to alterations in the UPS.
-
Step 3: Analyze Bypass Signaling Pathways
-
Action: Use Western blotting to examine the phosphorylation status (as a proxy for activation) of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways (e.g., p-AKT, p-mTOR, p-ERK). Compare the baseline levels and the response to this compound treatment in parental and resistant cells.
-
Possible Findings & Interpretation:
-
Increased baseline phosphorylation of AKT, mTOR, or ERK in resistant cells: This suggests the activation of a bypass pathway.
-
Sustained or increased phosphorylation upon treatment in resistant cells: This indicates that the bypass pathway is actively compensating for ERα degradation.
-
Step 4: Assess Cell Cycle Progression
-
Action:
-
Analyze the cell cycle distribution of parental and resistant cells treated with this compound using flow cytometry (e.g., propidium iodide staining).
-
Perform a Western blot for key cell cycle proteins like Cyclin D1, Cyclin E2, and p27.
-
-
Possible Findings & Interpretation:
-
Resistant cells do not arrest in G1 phase: This suggests they are bypassing the anti-proliferative effects of ERα degradation.
-
Upregulation of Cyclin E2 or downregulation of p27 in resistant cells: These are known markers of resistance to endocrine therapies.[5]
-
Data Presentation
Table 1: Summary of Potential Resistance Mechanisms and Investigational Approaches
| Resistance Mechanism | Key Genes/Proteins to Investigate | Recommended Experimental Techniques |
| On-Target Alterations | ESR1, ERα | Sanger or Next-Generation Sequencing, Western Blot |
| Bypass Pathway Activation | p-AKT, p-mTOR, p-ERK, HER2 | Western Blot, RT-qPCR, Kinase Activity Assays |
| Cell Cycle Dysregulation | Cyclin D1, Cyclin E2, CDK4/6, p27 | Flow Cytometry, Western Blot, RT-qPCR |
| UPS Alterations | E3 ligase components, Proteasome subunits | Co-immunoprecipitation, Ubiquitination assays |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation and Bypass Pathway Activation
-
Cell Culture and Treatment: Plate parental and resistant breast cancer cells at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-ERα, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: ESR1 Gene Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from parental and resistant cell pellets using a commercially available kit.
-
PCR Amplification: Amplify the ligand-binding domain (LBD) of the ESR1 gene using specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference human genome sequence to identify any mutations.
Visualizations
Caption: Key signaling pathways implicated in resistance to ER degraders.
Caption: Experimental workflow for investigating resistance mechanisms.
References
- 1. snconnect.survivornet.com [snconnect.survivornet.com]
- 2. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to selective estrogen receptor down-regulator in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abstract P3-04-24: Identification of preclinical mechanisms driving acquired resistance to selective ERa degraders (SERDs), CDK4/6 inhibitors, or to combinations of both agents | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 9. Insights into resistance mechanisms to hormonal therapy in bca [dailyreporter.esmo.org]
- 10. marinbio.com [marinbio.com]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting "PROTAC ER Degrader-2" in vivo delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC ER Degrader-2 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera designed to selectively eliminate estrogen receptor (ER) proteins within cells.[1][2] It is a bifunctional molecule comprising a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase.[2][3][4] This simultaneous binding forms a ternary complex, bringing the E3 ligase in close proximity to the ER protein.[2][4] The E3 ligase then facilitates the tagging of the ER protein with ubiquitin molecules.[2] This polyubiquitination marks the ER protein for degradation by the proteasome, the cell's natural protein disposal system.[2][5] A key advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[6][7]
Q2: What are the common challenges encountered with in vivo delivery of PROTACs like ER Degrader-2?
Due to their high molecular weight and complex structure, PROTACs often face challenges with in vivo delivery.[8][9][10] These can include:
-
Poor aqueous solubility: This can hinder formulation and administration.[8][11][12]
-
Low cell permeability: Difficulty crossing cell membranes to reach the intracellular target.[8][9][11]
-
Suboptimal pharmacokinetic properties: This can lead to rapid clearance and insufficient exposure to the target tissue.[13][14]
-
Off-target toxicity: Unintended degradation of other proteins can cause adverse effects.[15][16][17]
-
The "Hook Effect": At high concentrations, the formation of non-productive binary complexes (PROTAC-ER or PROTAC-E3 ligase) can reduce the efficiency of ternary complex formation and subsequent degradation.[11][15][18]
Q3: Are there any clinically advanced oral PROTAC ER degraders?
Yes, one of the most clinically advanced oral PROTAC ER degraders is vepdegestrant (ARV-471).[19][20][21][22] It has undergone Phase III clinical trials for the treatment of ER-positive/HER2-negative advanced breast cancer.[10][19] Vepdegestrant has shown promise in degrading both wild-type and mutant estrogen receptors.[2][19]
Troubleshooting Guides
Problem 1: Low or No Target Degradation in Animal Models
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Pharmacokinetics | 1. Formulation Optimization: Experiment with different formulation strategies to improve solubility and absorption. Options include using cyclodextrins, creating amorphous solid dispersions with polymers like Eudragit E PO, or developing lipid-based formulations such as nanoemulsions or lipid nanoparticles.[11][12] 2. Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection. 3. PK/PD Studies: Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the exposure, metabolism, and clearance of the compound. This will help in optimizing the dosing regimen.[13] |
| Insufficient Dose | 1. Dose-Response Study: Perform a dose-escalation study to determine the optimal concentration for target degradation. Be mindful of the potential for a "hook effect" at higher concentrations.[23] 2. Dosing Frequency: Based on PK data, adjust the dosing frequency to maintain a therapeutic concentration at the target site. |
| Metabolic Instability | 1. Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites. Understanding the metabolic "soft spots" can inform future chemical modifications.[7] 2. Structural Modification: Modify the linker or non-critical parts of the ligands to improve metabolic stability. Strategies include using cyclic linkers or altering attachment points.[7][8] |
| Low Target Engagement | 1. Verify Target Expression: Confirm the expression levels of the estrogen receptor and the recruited E3 ligase (e.g., CRBN, VHL) in the specific animal model and target tissue.[15] 2. In Vitro Validation: Re-validate the binding affinity and degradation efficiency in relevant cell lines before proceeding with further in vivo experiments. |
Problem 2: Observed In Vivo Toxicity or Off-Target Effects
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Off-Target Protein Degradation | 1. Proteomics Analysis: Use unbiased proteomics (e.g., mass spectrometry) to identify unintended degraded proteins in tissues of interest.[16] 2. Ligand Specificity: If off-target effects are due to the E3 ligase ligand (e.g., pomalidomide-based), consider modifying the ligand to reduce binding to other zinc-finger proteins.[16] 3. Negative Control Compound: Synthesize and test a negative control compound (e.g., with a mutated E3 ligase binder) to confirm that the observed toxicity is dependent on the formation of the ternary complex.[23] |
| On-Target Toxicity in Non-Target Tissues | 1. Targeted Delivery Systems: Employ targeted delivery strategies to increase the concentration of the PROTAC at the tumor site while minimizing exposure to healthy tissues. This could involve antibody-drug conjugates (ADCs) or ligand-targeted nanoparticles.[15][24] 2. Prodrug Strategy: Design a prodrug that is activated specifically in the target tissue, for example, by tumor-specific enzymes.[9][15] |
| Formulation-Related Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation components. 2. Alternative Formulations: Test different, well-tolerated formulation vehicles. |
Data Presentation
Table 1: Example Pharmacokinetic Parameters for Different Formulations of this compound in Mice
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Suspension in 0.5% CMC | Oral | 10 | 50 | 2 | 250 | 5 |
| Solution in 20% HP-β-CD | Oral | 10 | 200 | 1 | 1000 | 20 |
| Lipid Nanoparticles | Oral | 10 | 450 | 1.5 | 2800 | 56 |
| Solution in Saline | IV | 2 | 1200 | 0.25 | 5000 | 100 |
This table presents hypothetical data for illustrative purposes.
Table 2: Example In Vivo Efficacy and Target Degradation in a Xenograft Model
| Treatment Group (10 mg/kg, daily) | Tumor Growth Inhibition (%) | ER Degradation in Tumor (%) | Body Weight Change (%) |
| Vehicle | 0 | 0 | +2 |
| This compound (Suspension) | 35 | 40 | -3 |
| This compound (Lipid NP) | 75 | 85 | -1 |
| Fulvestrant | 50 | 60 | 0 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols & Visualizations
General Protocol for In Vivo Efficacy Study
-
Animal Model: Utilize female immunodeficient mice (e.g., NOD-SCID) bearing ER+ breast cancer xenografts (e.g., MCF-7).
-
Compound Formulation: Prepare this compound in a suitable vehicle based on prior solubility and tolerability studies.
-
Dosing: Administer the compound and vehicle control to respective groups of mice via the chosen route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight Monitoring: Monitor animal body weight as an indicator of general toxicity.
-
Pharmacodynamic Analysis: At the end of the study (or at interim time points), collect tumor and plasma samples.
-
Target Degradation Assessment: Analyze tumor lysates by Western blot or mass spectrometry to quantify the levels of ER protein relative to a loading control (e.g., actin) and the vehicle control group.
-
Data Analysis: Calculate tumor growth inhibition and correlate it with the extent of target degradation.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for in vivo experiments.
Caption: Impact of PROTAC on the ER signaling pathway.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. marinbio.com [marinbio.com]
- 20. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 21. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Self-Assembly of PROTACs by Bioorthogonal Chemistry for Precision Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
"PROTAC ER Degrader-2" degradation kinetics optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC ER Degrader-2. For the purpose of providing representative quantitative data, information on the well-characterized ERα degrader, ERD-148, is included.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Estrogen Receptor Alpha (ERα). It functions by simultaneously binding to ERα and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of ERα, marking it for degradation by the 26S proteasome. This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple ERα proteins.
Q2: What are the key parameters to measure the efficiency of this compound?
A2: The efficiency of a PROTAC is primarily assessed by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
Q3: What cell lines are suitable for testing this compound?
A3: Cell lines expressing ERα are suitable for testing this degrader. Commonly used models include MCF-7 and T47D breast cancer cell lines, which are known to express high levels of ERα.[1]
Q4: How can I confirm that the observed protein reduction is due to proteasomal degradation?
A4: To confirm that the degradation is proteasome-dependent, you can co-treat the cells with this compound and a proteasome inhibitor (e.g., MG132 or carfilzomib).[2] If the degradation of ERα is blocked or reduced in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-mediated.[2]
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" refers to a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This is thought to occur due to the formation of binary complexes (PROTAC-ERα or PROTAC-E3 ligase) that are unable to form the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for maximal degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low degradation of ERα observed. | 1. Suboptimal PROTAC concentration. | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration and identify a potential "hook effect". |
| 2. Insufficient incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal degradation. | |
| 3. Low expression of the target E3 ligase in the cell line. | Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line using Western Blot or qPCR. | |
| 4. Poor cell permeability of the PROTAC. | Consider using a different cell line or consult the manufacturer for solubility and permeability data. | |
| 5. Incorrect experimental setup. | Review the detailed experimental protocols for cell seeding density, reagent concentrations, and incubation conditions. | |
| High variability between replicates. | 1. Inconsistent cell seeding. | Ensure uniform cell seeding density across all wells. |
| 2. Inaccurate pipetting of the PROTAC. | Use calibrated pipettes and perform serial dilutions carefully. | |
| 3. Uneven cell health or confluency. | Ensure cells are in the logarithmic growth phase and have a consistent confluency at the time of treatment. | |
| Degradation is observed, but cell viability is not affected. | 1. The remaining level of ERα is sufficient for cell survival. | Even with significant degradation (e.g., Dmax of 80%), the remaining 20% of the target protein might be enough to maintain its function. Consider combining the PROTAC with other therapies. |
| 2. Activation of compensatory signaling pathways. | Investigate potential upregulation of other survival pathways upon ERα degradation. | |
| 3. Short duration of the experiment. | Extend the duration of the cell viability assay (e.g., 48-72 hours) to observe longer-term effects. |
Quantitative Data
The following tables present representative degradation kinetics data for the ERα PROTAC degrader ERD-148 in MCF-7 and T47D cell lines. This data can be used as a reference for expected outcomes in similar experiments.
Table 1: Dose-Response of ERD-148 on ERα Degradation
| Cell Line | Concentration (nM) | % ERα Degradation (Dmax) | DC50 (nM) |
| MCF-7 | 0.1 - 1000 | >95% | 0.17 |
| T47D | 0.1 - 1000 | >95% | 0.43 |
Data adapted from a study on ERD-308, a structurally similar and highly potent ERα degrader, for illustrative purposes.[3]
Table 2: Time-Course of ERD-148 (30 nM) on ERα Degradation
| Cell Line | Time (hours) | % ERα Remaining |
| MCF-7 | 0 | 100% |
| 2 | ~40% | |
| 4 | ~10% | |
| 8 | <5% | |
| 12 | <5% | |
| 24 | <5% | |
| T47D | 0 | 100% |
| 2 | ~50% | |
| 4 | ~20% | |
| 8 | <10% | |
| 12 | <5% | |
| 24 | <5% |
Experimental Protocols
Western Blot for ERα Degradation
1. Cell Seeding and Treatment:
- Seed MCF-7 or T47D cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
- Allow cells to adhere overnight.
- Treat cells with varying concentrations of this compound (or vehicle control) for the desired time period (e.g., 24 hours).
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
- Incubate on ice for 15 minutes.
- Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
- Normalize the protein concentration for all samples.
- Prepare samples with Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
- Run the gel until adequate separation is achieved.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against ERα overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Ubiquitination Assay (Immunoprecipitation-Western Blot)
1. Cell Treatment and Lysis:
- Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
- Lyse the cells as described in the Western Blot protocol.
2. Immunoprecipitation:
- Incubate 500-1000 µg of protein lysate with an anti-ERα antibody overnight at 4°C with gentle rotation.
- Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
- Wash the beads three to five times with lysis buffer.
- Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
3. Western Blot:
- Perform Western Blotting on the eluted samples as described above.
- Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated ERα.
Cell Viability Assay (MTT Assay)
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.[4]
- Allow cells to adhere overnight.
2. Cell Treatment:
- Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.[4]
3. MTT Incubation:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
- Incubate the plate for 2-4 hours at 37°C.[6]
4. Formazan Solubilization:
- Carefully remove the medium.
- Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[4]
5. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Troubleshooting decision tree for low degradation.
References
- 1. Comparison of functional proteomic analyses of human breast cancer cell lines T47D and MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of PROTAC ERα Degraders In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand the in vitro cytotoxicity of PROTAC ERα Degraders.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC ERα Degrader?
A PROTAC (Proteolysis-Targeting Chimera) ERα degrader is a heterobifunctional molecule designed to selectively eliminate the Estrogen Receptor alpha (ERα) protein.[1][2][3] It consists of three key components: a ligand that binds to ERα, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4][5] By bringing ERα and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of ERα, marking it for degradation by the cell's natural disposal system, the proteasome.[1][2][6] This event-driven, catalytic process allows a single PROTAC molecule to induce the degradation of multiple ERα proteins.[5][7]
Q2: I'm observing significant cytotoxicity with my PROTAC ERα Degrader, even at low concentrations. What are the potential causes?
Unexpected cytotoxicity can arise from several factors:
-
On-Target Toxicity: The degradation of ERα itself can induce apoptosis or cell cycle arrest in ER-dependent cell lines (e.g., MCF-7), which may be the intended therapeutic effect but can be considered "cytotoxicity" in a general viability assay.[8][9]
-
Off-Target Toxicity: The PROTAC molecule could be degrading proteins other than ERα. This can happen if the ligands have affinity for other proteins or if the ternary complex forms with unintended targets.[7][10]
-
Ligand-Specific Effects: The individual ligands (ERα binder or E3 ligase binder) might have their own pharmacological activity, including cytotoxicity, independent of protein degradation.
-
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the PROTAC molecule or its components due to its genetic background or expressed protein profile.
-
Compound Purity and Stability: Impurities from synthesis or degradation of the compound in culture media could be cytotoxic.
-
Experimental Conditions: High concentrations of solvents (like DMSO), extended incubation times, or unhealthy cell cultures can contribute to cell death.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
To determine the source of cytotoxicity, you can perform several control experiments:
-
Inactive Epimer Control: Synthesize and test a stereoisomer (epimer) of the E3 ligase ligand that does not bind to the E3 ligase but is otherwise identical. If this control is not cytotoxic, it suggests the cytotoxicity is dependent on E3 ligase engagement and subsequent degradation.
-
Ligand-Only Controls: Test the ERα-binding and E3 ligase-binding small molecules separately. This will reveal if either component has inherent cytotoxic activity.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132). If the cytotoxicity is reduced, it indicates that the cell death is dependent on proteasomal degradation, pointing towards a PROTAC-mediated effect (either on- or off-target).
-
ERα Knockout/Knockdown Cells: Use CRISPR or shRNA to create a cell line that does not express ERα. If the PROTAC is not cytotoxic in these cells, it strongly suggests the toxicity is on-target.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Initial Screening
You've performed a dose-response experiment and found that your PROTAC ERα degrader causes a sharp decrease in cell viability at concentrations needed for ERα degradation.
The following table presents hypothetical data from control experiments designed to dissect the source of cytotoxicity.
| Compound | Cell Line | Concentration (µM) | % Viability (MTT Assay) | % ERα Degradation (Western Blot) | Interpretation |
| PROTAC ERα Degrader | MCF-7 (ERα+) | 1 | 45% | 90% | Cytotoxicity correlates with degradation. Likely on-target effect. |
| PROTAC ERα Degrader | MCF-7 (ERα+) + MG132 | 1 | 85% | 5% | Cytotoxicity is proteasome-dependent, confirming PROTAC mechanism. |
| PROTAC ERα Degrader | ERα KO Cells | 1 | 92% | N/A | Cytotoxicity is dependent on the presence of ERα. Strong evidence for on-target effect. |
| ERα Ligand Only | MCF-7 (ERα+) | 1 | 95% | 0% | The target-binding ligand is not inherently toxic. |
| E3 Ligase Ligand Only | MCF-7 (ERα+) | 1 | 98% | 0% | The E3-binding ligand is not inherently toxic. |
Issue 2: My PROTAC Induces Apoptosis. How Can I Confirm and Quantify This?
If you suspect on-target toxicity is driving apoptosis, you need to specifically measure markers of programmed cell death.
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[11][12] An increase in luminescence indicates an increase in caspase activity and apoptosis.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. marinbio.com [marinbio.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. ulab360.com [ulab360.com]
Validation & Comparative
Validating PROTAC ER Degrader-2: A Comparative Guide to Proteasome Inhibitor-Based Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for PROTAC ER Degrader-2 and similar molecules, with a specific focus on the use of proteasome inhibitors to confirm the mechanism of action. We present a comparative analysis of experimental data from well-characterized estrogen receptor (ER) PROTACs, offering insights into expected outcomes and experimental best practices.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, inducing the degradation of specific proteins rather than merely inhibiting their function.[1][2] A key validation step for any PROTAC is to demonstrate that its activity is dependent on the ubiquitin-proteasome system. This is typically achieved by observing a rescue of the target protein from degradation in the presence of a proteasome inhibitor.
While specific preclinical data for "this compound" is not extensively available in the public domain, as it is described as an intermediate for synthesis, this guide will utilize data from well-studied ER PROTACs such as ARV-471 (Vepdegestrant), ERE-PROTAC, and ERD-308 to illustrate the validation workflow.[3][4]
Mechanism of Action: PROTAC-Mediated ER Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (in this case, the estrogen receptor) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5]
Caption: this compound mechanism of action and the role of proteasome inhibitors.
Comparative Performance of ER PROTACs
The efficacy of a PROTAC is often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The inhibitory effect on cell proliferation is measured by the IC50 value. The following table summarizes these parameters for several well-characterized ER PROTACs in the MCF-7 breast cancer cell line.
| Compound | DC50 (nM) | Dmax (%) | IC50 (µM) | E3 Ligase Recruited | Cell Line | Reference |
| ARV-471 | 1.8 | >90% | - | Cereblon (CRBN) | MCF-7 | [6][7] |
| ERD-308 | 0.17 | >95% | - | von Hippel-Lindau (VHL) | MCF-7 | [7][8][9] |
| ERE-PROTAC | <5000 | - | 6.106 | von Hippel-Lindau (VHL) | MCF-7 | [10][11] |
| Fulvestrant (SERD) | - | ~65% | - | - | MCF-7 | [12] |
Note: Data is compiled from various preclinical studies and conditions may vary.
Experimental Validation with Proteasome Inhibitors
A cornerstone experiment to validate the PROTAC mechanism is to co-treat cells with the PROTAC and a proteasome inhibitor, such as MG132 or epoxomicin. If the PROTAC acts via the proteasome, its degradative effect on the target protein will be attenuated or completely blocked.
Caption: Workflow for validating proteasome-dependent degradation of ERα.
Expected Results
The following table illustrates the expected outcomes from a western blot experiment designed to validate the mechanism of an ER PROTAC.
| Treatment Group | Expected ERα Protein Level | Interpretation |
| Vehicle Control | High | Baseline ERα expression. |
| This compound | Low / Undetectable | Successful degradation of ERα. |
| Proteasome Inhibitor (e.g., MG132) | High | Proteasome inhibition alone does not degrade ERα. |
| This compound + Proteasome Inhibitor | High | Rescue of ERα from degradation, confirming proteasome-dependent mechanism.[10][13] |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MCF-7 (ER-positive breast cancer cell line).
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Treatment:
-
Prepare stock solutions of the PROTAC ER degrader and a proteasome inhibitor (e.g., 10 mM MG132 in DMSO).
-
Treat cells with the desired concentrations of the PROTAC, with and without the proteasome inhibitor. A typical concentration for MG132 is 10 µM.[10][11]
-
Include a vehicle-only control (e.g., DMSO).
-
Incubate for a predetermined time, typically 18-24 hours.
-
Western Blotting for ERα Degradation
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) and a loading control (e.g., mouse anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative protein levels.
Conclusion
The validation of a PROTAC's mechanism of action is a critical step in its development. The use of proteasome inhibitors provides a clear and definitive method to demonstrate the reliance of the degrader on the ubiquitin-proteasome system. By comparing the degradation profile of a novel PROTAC like "this compound" with established molecules and following robust experimental protocols, researchers can confidently ascertain its intended biological activity. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the discovery and validation of novel protein degraders.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. PROTAC-mediated degradation of an endoplasmic reticulum membrane protein - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of PROTAC ER Degrader-2 and Other Estrogen Receptor PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides a comparative analysis of "PROTAC ER Degrader-2" against other prominent Estrogen Receptor (ER) PROTACs, offering insights into their performance based on available experimental data.
Introduction to ER-Targeting PROTACs
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and targeting ER is a cornerstone of its treatment. PROTACs offer a novel therapeutic strategy by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the ER protein.[1] These bifunctional molecules consist of a ligand that binds to the ER, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the ER by the proteasome.
Overview of Compared ER PROTACs
This guide focuses on the following ER PROTACs:
-
This compound: Also known as Compound 11, this molecule is an intermediate in the synthesis of PROTAC-Antibody Conjugates (PACs).[2][3][4] The unconjugated form has been shown to induce ERα degradation in MCF-7 cells.[5][6]
-
ARV-471 (Vepdegestrant): A well-characterized and clinically advanced oral ER PROTAC that has demonstrated robust ER degradation and anti-tumor activity in preclinical and clinical settings.
-
ERD-308: A highly potent ER PROTAC that has shown significant ER degradation at sub-nanomolar concentrations in breast cancer cell lines.[7][8][9][10]
-
ERD-148: Another potent ER PROTAC that effectively degrades both wild-type and mutated ER.
-
ERE-PROTAC: A novel PROTAC that targets the DNA-binding domain of the ER, offering a potential strategy to overcome resistance mediated by mutations in the ligand-binding domain.[1]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the degradation potency and anti-proliferative effects of the compared ER PROTACs in common ER+ breast cancer cell lines.
Table 1: ERα Degradation Efficiency
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | MCF-7 | Not Reported | Maximal degradation at 30 µM | [11] |
| ARV-471 | MCF-7 | ~2 | >90 | |
| T47D | ~2 | >90 | ||
| ERD-308 | MCF-7 | 0.17 | >95 (at 5 nM) | [7][8][10] |
| T47D | 0.43 | >95 (at 5 nM) | [7][8][10] | |
| ERD-148 | MCF-7 | Not Reported | Potent degrader | |
| ERE-PROTAC | MCF-7 | <5000 | Not Reported | [1] |
Table 2: Anti-proliferative Activity
| PROTAC | Cell Line | IC50 / GI50 (nM) | Reference |
| This compound | Not Reported | Not Reported | |
| ARV-471 | MCF-7 | Not Reported | |
| T47D | Not Reported | ||
| ERD-308 | MCF-7 | 0.77 | [9] |
| ERD-148 | Not Reported | Not Reported | |
| ERE-PROTAC | MCF-7 | 6106 | [1] |
Mechanism of Action and Signaling Pathway
ER PROTACs function by inducing the formation of a ternary complex between the ER, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the ER, marking it for degradation by the 26S proteasome. The degradation of ER disrupts downstream signaling pathways that are crucial for the proliferation of ER+ breast cancer cells.
References
- 1. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ERα Degrader, Gene | MedChemExpress [medchemexpress.eu]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]
- 11. PROTAC ERα Degrader-2 - MedChem Express [bioscience.co.uk]
A Comparative Guide to PROTAC ER Degrader-2 and Other Therapies in Fulvestrant-Resistant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to endocrine therapies, such as the selective estrogen receptor degrader (SERD) fulvestrant, presents a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. A primary mechanism of this resistance is the emergence of mutations in the estrogen receptor 1 gene (ESR1). This guide provides a comparative analysis of a novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs) that target the estrogen receptor, against fulvestrant and other emerging therapies in the context of fulvestrant-resistant cellular models.
While the prompt specified "PROTAC ER Degrader-2," publicly available data for a compound with this exact designation is limited to its role as a synthetic intermediate. Therefore, to provide a comprehensive and data-rich comparison for a scientific audience, this guide will focus on vepdegestrant (ARV-471) , a clinically advanced and well-characterized oral PROTAC ER degrader, as a representative of this therapeutic class. This guide will objectively compare its performance with fulvestrant and the next-generation oral SERD, elacestrant, supported by preclinical and clinical data.
Mechanism of Action: PROTAC ER Degraders vs. SERDs
Selective Estrogen Receptor Degraders (SERDs) like fulvestrant function by binding to the estrogen receptor, leading to its degradation through the proteasome, albeit with limited efficiency.[1] PROTAC ER degraders such as vepdegestrant employ a distinct mechanism. These bifunctional molecules simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple ER proteins, potentially leading to a more profound and sustained degradation of both wild-type and mutant ER.[3]
Preclinical Efficacy in Fulvestrant-Resistant Models
Vepdegestrant has demonstrated superior ER degradation and anti-tumor activity compared to fulvestrant in preclinical models, particularly those harboring ESR1 mutations, a key driver of fulvestrant resistance.
In Vitro ERα Degradation and Cell Proliferation
| Compound | Cell Line | ERα Degradation | Antiproliferative Activity (GI50) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 (ER+, WT) | ≥90% | - | [1][3] |
| T47D (ER+, WT) | ≥90% | - | [3] | |
| MCF-7 LTEDY537C (ESR1 mutant) | - | 5 nM | [4] | |
| SUM44-LTEDY537S (ESR1 mutant) | - | 100 nM | [4] | |
| Fulvestrant | MCF-7 (ER+, WT) | 40-60% | - | [3] |
| Elacestrant | MCF-7 LTEDY537C (ESR1 mutant) | - | Similar to fulvestrant | [4] |
| SUM44-LTEDY537S (ESR1 mutant) | - | Similar to fulvestrant | [4] |
In Vivo Tumor Growth Inhibition in Xenograft Models
| Compound | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| Vepdegestrant (ARV-471) | MCF7 orthotopic xenograft | 87-123% | [3] |
| ST941/HI (PDX, ESR1 Y537S mutant) | 102% | [3] | |
| ST941/HI/PBR (palbociclib-resistant PDX) | 102% | [3] | |
| ESR1 mutant PDX model | 99% (10 mpk), 106% (30 mpk) | [5] | |
| Fulvestrant | MCF7 orthotopic xenograft | 31-80% | [3] |
| MCF7 orthotopic xenograft | 46% | [1] |
Clinical Efficacy in Patients with Fulvestrant-Resistant Disease
The Phase 3 VERITAC-2 clinical trial directly compared the efficacy of vepdegestrant to fulvestrant in patients with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy and a CDK4/6 inhibitor. A significant portion of this patient population harbored ESR1 mutations, conferring resistance to previous therapies.
| Treatment | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| Vepdegestrant (200 mg daily) | ESR1-mutant | 5.0 months | - | [6][7] |
| Fulvestrant (500 mg) | ESR1-mutant | 2.1 months | - | [6][7] |
| Vepdegestrant (200 mg daily) | Intent-to-treat (ITT) | 3.8 months | - | [6] |
| Fulvestrant (500 mg) | Intent-to-treat (ITT) | 3.6 months | - | [6] |
The oral SERD elacestrant has also shown efficacy in a similar patient population in the Phase 3 EMERALD trial.
| Treatment | Patient Population | Median Progression-Free Survival (PFS) | Reference |
| Elacestrant | ESR1-mutant | 3.8 months | [8] |
| Standard of Care (Fulvestrant or Aromatase Inhibitor) | ESR1-mutant | 1.9 months | [8] |
Experimental Protocols
Western Blotting for ERα Degradation
-
Cell Lysis: Breast cancer cells (e.g., MCF-7, T47D) are seeded and treated with varying concentrations of the test compound (vepdegestrant, fulvestrant) for a specified duration (e.g., 24 hours). Cells are then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against ERα overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the intensity of the ERα band relative to the loading control, allowing for the determination of the percentage of ERα degradation.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
Reagent Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Solubilization and Measurement: For the MTT assay, a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. For the MTS assay, the formazan product is soluble in the cell culture medium, and the absorbance can be read directly.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model
-
Cell Line/PDX Preparation: Human breast cancer cells (e.g., MCF-7) or patient-derived xenograft (PDX) fragments are prepared for implantation. For ER+ models, a slow-release estrogen pellet is typically implanted subcutaneously in the mice.
-
Tumor Implantation: The cancer cells or PDX tissue is implanted into the mammary fat pad or subcutaneously in immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment groups and treated with the vehicle control, vepdegestrant (administered orally), or fulvestrant (administered via intramuscular injection) according to the specified dosing schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study. Tumor regression may also be assessed.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting to confirm ERα degradation.
Visualizations
Caption: Mechanism of action of a PROTAC ER degrader (Vepdegestrant).
Caption: Experimental workflow for comparing ER degraders.
Conclusion
The emergence of PROTAC ER degraders, exemplified by vepdegestrant, represents a promising strategy to overcome resistance to conventional endocrine therapies in ER+ breast cancer. Preclinical data consistently demonstrate that vepdegestrant achieves more profound and sustained ER degradation compared to fulvestrant, translating to superior tumor growth inhibition, particularly in models harboring ESR1 mutations.[1][3][5] The clinical data from the VERITAC-2 trial further substantiate these findings, showing a significant improvement in progression-free survival for patients with ESR1-mutant tumors treated with vepdegestrant versus fulvestrant.[6][7]
While next-generation oral SERDs like elacestrant also offer an advantage over standard endocrine therapy in the resistant setting, the unique catalytic mechanism of PROTACs may offer a more robust and durable response. Further clinical investigation is warranted to fully elucidate the comparative efficacy and optimal sequencing of these novel agents in the evolving landscape of ER+ breast cancer treatment.
References
- 1. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Oral SERD Elacestrant Shows Efficacy in Breast Cancer Harboring ESR1 Mutations - Conference Correspondent [conference-correspondent.com]
- 5. ARV-471 (Vepdegestrant): a PROTAC Estrogen Receptor Degrader for Breast Cancer [bldpharm.com]
- 6. Vepdegestrant, a PROTAC Estrogen Receptor Degrader, in Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. curetoday.com [curetoday.com]
- 8. onclive.com [onclive.com]
Validating the Specificity of PROTAC ER Degraders: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the selective degradation of a target protein is paramount. This guide provides a framework for validating the specificity of PROTAC ER Degrader-2 and other similar molecules for Estrogen Receptor alpha (ERα) over Estrogen Receptor beta (ERβ), supported by experimental data and detailed protocols.
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] For hormone-dependent cancers, such as certain types of breast cancer, selectively targeting ERα for degradation while sparing ERβ is a key therapeutic strategy. This guide focuses on the methods used to validate this selectivity, with a comparative look at currently available data for selective ERα degraders.
In the absence of specific data for "this compound," this guide will utilize data from other well-characterized selective ERα degraders, such as ZD12 and ARV-471, to illustrate the validation process and provide a basis for comparison.
Mechanism of Action: PROTAC-mediated ERα Degradation
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Comparative Analysis of ERα-Selective Degraders
The following table summarizes the available data for two well-characterized selective ERα degraders, providing a benchmark for evaluating new compounds like "this compound."
| Compound | Target(s) | DC50 (ERα Degradation) | Cell Line | Notes |
| ZD12 | ERα | ~10 nM | MCF-7, T47D | Reported to have no associated ERβ degradation.[5] |
| ARV-471 | ERα | ~1 nM | MCF-7 | Degrades wild-type and mutant ERα.[5] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Experimental Protocols for Validating Specificity
To rigorously assess the specificity of an ERα degrader, a combination of binding and cellular degradation assays is essential.
Competitive Binding Assay
This assay determines the relative binding affinity of a compound to ERα and ERβ.
Principle: A radiolabeled estrogen, such as [³H]-17β-estradiol, is incubated with either ERα or ERβ protein. The ability of the test compound (e.g., this compound) to displace the radiolabeled estrogen is measured, and the concentration at which 50% of the radiolabeled ligand is displaced (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
Detailed Protocol:
-
Preparation of Cytosol: Prepare uterine cytosol from rats as a source of ERα and ERβ.[6] Alternatively, use purified recombinant human ERα and ERβ proteins.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer containing protease inhibitors).
-
Incubation: In a 96-well plate, incubate a fixed concentration of [³H]-17β-estradiol with the ER-containing cytosol or purified protein in the presence of increasing concentrations of the test compound.
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the bound from the free radioligand using a method like hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the log concentration of the test compound to determine the IC50 value. The selectivity is determined by comparing the IC50 values for ERα and ERβ.
Western Blot Analysis for Protein Degradation
This assay directly measures the degradation of ERα and ERβ in a cellular context.
Principle: Cells expressing ERα and/or ERβ are treated with the PROTAC degrader. The total cellular protein is then extracted, separated by size using gel electrophoresis, and transferred to a membrane. Specific antibodies are used to detect the levels of ERα and ERβ, allowing for a quantitative comparison of protein degradation.
Detailed Protocol:
-
Cell Culture: Culture breast cancer cell lines that endogenously express ERα (e.g., MCF-7, T47D) or cell lines engineered to express either ERα or ERβ.
-
Treatment: Treat the cells with varying concentrations of the PROTAC degrader for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for ERα and ERβ. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for ERα and ERβ relative to the loading control. Calculate the percentage of protein degradation for each receptor at different concentrations of the degrader to determine the DC50 and assess selectivity.
Logical Framework for Specificity Validation
The validation of a PROTAC's specificity follows a logical progression from demonstrating target engagement to confirming selective degradation in a cellular context.
Conclusion
Validating the specificity of PROTAC ER degraders is a critical step in their development as targeted cancer therapeutics. While specific selectivity data for "this compound" is not publicly available, the experimental framework and comparative data presented in this guide provide a robust methodology for its evaluation. By employing competitive binding assays and cellular degradation analyses, researchers can definitively determine the selectivity profile of this and other novel ERα-targeting PROTACs, ensuring their potential for precise and effective therapeutic intervention.
References
On-Target Validation of PROTAC ER Degrader-2: A Comparative Guide to Estrogen Receptor Alpha Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PROTAC ER Degrader-2, a novel proteolysis-targeting chimera designed to selectively degrade Estrogen Receptor Alpha (ERα). The focus is on a crucial validation experiment: the ERα overexpression rescue, which confirms the on-target activity of the degrader. This document offers a detailed examination of the experimental data, protocols, and a comparison with alternative ER-targeting therapies.
Introduction to this compound
This compound is a heterobifunctional molecule that induces the degradation of ERα, a key driver in the majority of breast cancers. Unlike traditional inhibitors that merely block the receptor's function, this compound hijacks the cell's own ubiquitin-proteasome system to eliminate the ERα protein entirely. This mechanism offers the potential for a more profound and durable therapeutic effect, particularly in the context of resistance mutations that can render conventional therapies ineffective.
Mechanism of Action: PROTAC-Mediated ERα Degradation
This compound functions by simultaneously binding to ERα and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag ERα with a polyubiquitin chain, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalyze the degradation of multiple ERα proteins.
The ERα Overexpression Rescue Experiment: Confirming On-Target Activity
A critical experiment to validate that the cellular effects of this compound are specifically due to the degradation of ERα is the "rescue" experiment. In this setup, ERα-positive breast cancer cells are treated with the PROTAC to induce cell growth inhibition. Subsequently, an external source of ERα is introduced into the cells via plasmid transfection. If the observed anti-proliferative effects are indeed on-target, the re-introduction of ERα should "rescue" the cells from the effects of the degrader, leading to restored cell viability.
Experimental Workflow
The workflow for the ERα overexpression rescue experiment is a multi-step process involving cell culture, transfection, treatment, and analysis.
Performance Data: this compound in Action
The efficacy of this compound is demonstrated through its ability to potently degrade ERα and inhibit the proliferation of ERα-dependent breast cancer cells. The on-target effect is confirmed by the ERα overexpression rescue experiment.
ERα Degradation in MCF-7 Cells
Western blot analysis shows a dose-dependent degradation of ERα in MCF-7 breast cancer cells following a 24-hour treatment with this compound.
| Treatment | Concentration | ERα Protein Level (Normalized to Control) |
| Vehicle Control | - | 100% |
| This compound | 1 nM | 75% |
| This compound | 10 nM | 40% |
| This compound | 100 nM | <10% |
Cell Viability Inhibition in MCF-7 Cells
A cell viability assay demonstrates the potent anti-proliferative effect of this compound on MCF-7 cells.
| Treatment | Concentration | Cell Viability (% of Control) |
| Vehicle Control | - | 100% |
| This compound | 1 nM | 85% |
| This compound | 10 nM | 50% |
| This compound | 100 nM | 20% |
ERα Overexpression Rescue Experiment Data
The following table presents hypothetical data from the rescue experiment, illustrating the expected outcome. Overexpression of ERα is shown to rescue the anti-proliferative effects of this compound, confirming its on-target activity.
| Transfection | Treatment (100 nM) | ERα Protein Level (Western Blot) | Cell Viability (% of Control) |
| Empty Vector | Vehicle | Endogenous | 100% |
| Empty Vector | This compound | Degraded | 22% |
| ERα Plasmid | Vehicle | Overexpressed | 105% |
| ERα Plasmid | This compound | Partially Degraded | 78% (Rescued) |
Comparison with Alternative ER-Targeting Therapies
This compound offers a distinct mechanism of action compared to existing therapies for ER-positive breast cancer.
| Therapeutic Class | Example(s) | Mechanism of Action | Key Advantages of this compound |
| PROTAC ER Degrader | This compound , Vepdegestrant (ARV-471) | Catalytic degradation of ERα via the ubiquitin-proteasome system.[1] | Complete elimination of the target protein; potential to overcome resistance from ERα mutations.[1] |
| Selective Estrogen Receptor Degrader (SERD) | Fulvestrant | Binds to ERα and promotes its degradation, though often incompletely.[2][3] | More efficient and complete degradation of ERα.[4] |
| Selective Estrogen Receptor Modulator (SERM) | Tamoxifen | Competitively binds to ERα, acting as an antagonist in breast tissue but can have agonist effects elsewhere. | Pure antagonist and degrader, avoiding potential agonist effects. |
Detailed Experimental Protocols
Cell Culture
MCF-7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 µg/mL insulin at 37°C in a humidified atmosphere with 5% CO2.
ERα Overexpression Plasmid Transfection
-
Day 1: Seed 2 x 10^5 MCF-7 cells per well in a 6-well plate.
-
Day 2: When cells reach 70-80% confluency, transfect with an ERα expression plasmid (e.g., pEGFP-C1-ERalpha) or an empty vector control using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Day 3: Approximately 24 hours post-transfection, replace the medium with fresh DMEM containing this compound or vehicle control.
This compound Treatment
Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. Add the diluted compound to the cells and incubate for the specified duration (e.g., 24-72 hours).
Western Blot Analysis for ERα Degradation
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
For the rescue experiment, perform transfection as described above in the 96-well plate format.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound represents a promising therapeutic strategy for ER-positive breast cancer by effectively eliminating the ERα protein. The ERα overexpression rescue experiment is a cornerstone for validating the on-target activity of this and other targeted degraders. The data and protocols presented in this guide provide a framework for researchers to evaluate and compare the performance of this compound against other therapeutic alternatives, ultimately aiding in the development of more effective cancer therapies.
References
- 1. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Degrader of Estrogen Receptor alpha Targeting DNA-Binding Domain in Breast Cancer - CD Bioparticles [cd-bioparticles.net]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis-targeting chimeras and their implications in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan for PROTAC ER Degrader-2
This document provides immediate safety, logistical, and disposal guidance for laboratory personnel handling PROTAC ER Degrader-2. The following procedures are designed to ensure the safe management of this compound from receipt to disposal, minimizing risks to researchers and the environment.
Hazard and Safety Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related PROTAC molecules, such as PROTAC EED degrader-2, provide essential safety information. Researchers should handle this compound with the assumption of similar hazards.
Hazard Summary Table
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[1] | Avoid release to the environment. Collect spillage.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
| Chemical Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents.[1] | Store away from incompatible materials. |
Experimental Workflow for Handling and Disposal
The following diagram outlines the decision-making process and workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Disposal and Inactivation Protocols
The mandatory and primary method for the disposal of this compound is through a certified hazardous waste management service. The following experimental protocols for chemical inactivation are provided for research purposes only and may be used as a supplementary step before collection by a waste management service. Always consult with your institution's Environmental Health and Safety (EHS) office before attempting any chemical inactivation of hazardous waste.
3.1. Primary Disposal Protocol (Mandatory)
-
Segregation : All waste contaminated with this compound, including solid waste (e.g., pipette tips, gloves, empty vials) and liquid waste (e.g., stock solutions, experimental media), must be segregated from general laboratory waste.
-
Labeling : Label the hazardous waste container clearly as "Hazardous Waste: this compound" and include the date of accumulation.
-
Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Collection : Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.
3.2. Optional Chemical Inactivation Protocols (Use with Caution)
These protocols are based on general chemical principles for the degradation of complex organic molecules and should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
3.2.1. Oxidative Degradation using Sodium Hypochlorite (Bleach)
This method is based on the known ability of bleach to degrade and inactivate some cytotoxic compounds.[2]
-
Materials :
-
This compound waste solution (e.g., in DMSO or aqueous buffer).
-
Standard household bleach (typically 5.25% sodium hypochlorite).
-
Appropriate glass container for the reaction.
-
-
Procedure :
-
In a chemical fume hood, place the this compound waste solution in a suitable glass container.
-
Slowly add a 1:5 to 1:10 volume of bleach to the waste solution (e.g., for 10 mL of waste, add 1-2 mL of bleach).[3] Be aware that mixing bleach with certain solvents, like DMSO, can cause an exothermic reaction. Add the bleach slowly and with stirring.
-
Gently stir the mixture for at least 12 hours to ensure complete degradation.[3]
-
After the reaction is complete, the resulting solution should still be treated as hazardous waste and disposed of through your institution's EHS office.
-
3.2.2. Hydrolytic Degradation (Acid and Base)
PROTAC molecules may contain functional groups like amides or esters in their linker regions that are susceptible to hydrolysis under strongly acidic or basic conditions.[4][5]
-
Materials :
-
This compound waste solution.
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH).
-
pH paper or pH meter.
-
Appropriate glass container for the reaction.
-
-
Procedure (Base Hydrolysis) :
-
In a chemical fume hood, place the this compound waste solution in a suitable glass container.
-
Slowly add 1 M NaOH to the solution while stirring until the pH is >12.
-
Allow the mixture to stir at room temperature for at least 24 hours.
-
Carefully neutralize the solution with 1 M HCl to a pH between 6 and 8.
-
Dispose of the neutralized solution as hazardous waste through your institution's EHS office.
-
-
Procedure (Acid Hydrolysis) :
-
In a chemical fume hood, place the this compound waste solution in a suitable glass container.
-
Slowly add 1 M HCl to the solution while stirring until the pH is <2.
-
Allow the mixture to stir at room temperature for at least 24 hours.
-
Carefully neutralize the solution with 1 M NaOH to a pH between 6 and 8.
-
Dispose of the neutralized solution as hazardous waste through your institution's EHS office.
-
Signaling Pathways and Logical Relationships
The mechanism of action of this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagram illustrates this biological signaling pathway.
Caption: Mechanism of action for this compound.
References
- 1. PROTAC EED degrader-2|MSDS [dcchemicals.com]
- 2. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Personal protective equipment for handling PROTAC ER Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PROTAC ER Degrader-2. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a research chemical and should be handled with care by trained personnel. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following recommendations are based on information for similar PROTAC molecules and general laboratory safety best practices.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound.
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile). |
| Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions. |
Hazard Identification and First Aid
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Storage
| Condition | Specification |
| Shipping | Typically shipped at ambient temperature. |
| Storage of Solid | Store at -20°C in a dry, dark place.[1] |
| Storage of Stock Solution | Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2] |
Preparation of Stock Solutions
This compound is soluble in DMSO.[1][2]
| Parameter | Value |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Solubility in DMSO | ≥ 200 mg/mL[1][2] |
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh out the desired amount of the solid compound in a chemical fume hood.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of the compound (Molecular Weight: 763.96 g/mol ), you would add 130.9 µL of DMSO.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Mechanism of Action: ER Degradation Pathway
This compound functions as a heterobifunctional molecule that induces the degradation of the Estrogen Receptor (ERα) through the ubiquitin-proteasome system.[3][4] It is composed of a ligand that binds to an E3 ubiquitin ligase (such as cIAP1) and another ligand that binds to ERα, connected by a linker.[1][5]
Caption: Mechanism of Action for this compound.
Experimental Workflow: In Vitro ERα Degradation Assay
The following is a general workflow for assessing the degradation of ERα in a cell-based assay, such as in MCF-7 human breast cancer cells.[1][2]
Caption: Workflow for ERα Degradation Assay.
Detailed Experimental Protocol
Objective: To determine the in vitro efficacy of this compound in degrading ERα in MCF-7 cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-ERα, anti-loading control e.g., β-actin or GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture MCF-7 cells in appropriate medium until they reach 70-80% confluency.
-
Seeding: Seed the cells into 6-well plates at a suitable density and allow them to adhere overnight.
-
Preparation of Treatment Solutions: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0-30 µM).[1][2] Include a vehicle control (DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for ERα.
-
Probe the membrane with a primary antibody for a loading control to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control to determine the relative decrease in ERα levels at different concentrations of the PROTAC degrader.
Disposal Plan
As there is no specific disposal information available for this compound, general guidelines for the disposal of chemical waste should be followed.
-
Solid Waste: Collect any solid waste contaminated with the compound in a designated, labeled container for chemical waste.
-
Liquid Waste: Collect all liquid waste, including unused stock solutions and cell culture medium containing the compound, in a labeled container for hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and paper towels, should be disposed of as hazardous chemical waste.
-
Disposal Route: All waste should be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
